5-(Trifluoromethoxy)-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYXWSODSCHHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591982 | |
| Record name | 5-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262593-63-5 | |
| Record name | 5-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(trifluoromethoxy)-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The introduction of the trifluoromethoxy group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this indole scaffold a valuable building block for novel therapeutic agents. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of expected characterization data.
Synthesis
The synthesis of this compound can be effectively achieved through a multi-step sequence, commencing with the appropriate substituted aniline. A well-established and versatile method for indole synthesis is the Leimgruber-Batcho indole synthesis. This approach is particularly advantageous as it avoids the harsh acidic conditions of the Fischer indole synthesis and often provides good yields.
A plausible synthetic route starts from 4-(trifluoromethoxy)aniline. The overall transformation is depicted in the following workflow:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a potential multi-step synthesis of this compound.
Step 1: Nitration of 4-(Trifluoromethoxy)aniline
-
To a stirred solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 2-nitro-4-(trifluoromethoxy)aniline.
Step 2: Sandmeyer Reaction to Introduce Iodine
-
2-Nitro-4-(trifluoromethoxy)aniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C, to form the diazonium salt.
-
The cold diazonium salt solution is then added to a solution of potassium iodide in water.
-
The reaction mixture is warmed to room temperature and stirred for several hours.
-
The product, 1-iodo-2-nitro-4-(trifluoromethoxy)benzene, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Step 3: Sonogashira Coupling with Trimethylsilylacetylene
-
To a solution of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene and trimethylsilylacetylene in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide are added.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
The mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give 2-((trimethylsilyl)ethynyl)-1-nitro-4-(trifluoromethoxy)benzene.
Step 4: Desilylation and Reductive Cyclization
-
The trimethylsilyl protecting group is removed by treating 2-((trimethylsilyl)ethynyl)-1-nitro-4-(trifluoromethoxy)benzene with a mild base such as potassium carbonate in methanol at room temperature, yielding 2-ethynyl-1-nitro-4-(trifluoromethoxy)benzene.
-
The resulting nitro compound is then subjected to reductive cyclization. A mixture of the nitro compound, iron powder, and ammonium chloride in a mixture of ethanol and water is heated at reflux for several hours.
-
The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed by various spectroscopic techniques. The expected data are summarized below.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₆F₃NO |
| Molecular Weight | 201.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported, but expected to be a solid at room temperature |
| Boiling Point | ~247.5 °C (Predicted) |
| CAS Number | 262593-63-5 |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related structures.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.20 | br s | N-H |
| ~7.65 | d | H-7 |
| ~7.35 | d | H-4 |
| ~7.20 | t | H-2 |
| ~7.05 | dd | H-6 |
| ~6.55 | t | H-3 |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~144.0 | C-5 |
| ~134.0 | C-7a |
| ~128.0 | C-3a |
| ~125.0 | C-2 |
| ~121.0 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |
| ~118.0 | C-6 |
| ~112.0 | C-7 |
| ~111.0 | C-4 |
| ~103.0 | C-3 |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1620, 1470 | C=C stretch (aromatic) |
| ~1260, 1150 | C-O-C stretch (asymmetric and symmetric) |
| ~1200-1000 | C-F stretch |
| ~740 | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Assignment |
| 201 | [M]⁺ |
| 172 | [M - CHO]⁺ |
| 132 | [M - OCF₃]⁺ |
| 104 | [C₇H₆N]⁺ |
Experimental Workflow and Logic
The characterization process follows a logical sequence to confirm the identity and purity of the synthesized compound.
Figure 2: Workflow for the characterization of this compound.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for specific reaction optimizations and detailed safety precautions.
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(Trifluoromethoxy)-1H-indole, a fluorinated indole derivative of increasing interest in medicinal chemistry and drug discovery. Due to its unique trifluoromethoxy substituent, this compound exhibits distinct electronic properties that can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This document collates available data, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and analysis.
Core Physicochemical Properties
While experimentally determined data for this compound is limited in publicly accessible literature, predicted values from various chemical suppliers provide a foundational understanding of its properties. It is described as a white to yellow solid at room temperature[1][2].
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Boiling Point | 247.5 ± 35.0 °C | [1][2] |
| Density | 1.413 ± 0.06 g/cm³ | [1][2] |
| pKa | 16.06 ± 0.30 | [1][2] |
| Physical Form | Solid |
It is important to note that these values are predictions and should be confirmed by experimental analysis.
Synthesis and Characterization
The characterization of a related derivative provides insight into the expected spectroscopic features. For instance, the analysis of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione included UV, IR, ¹H NMR, and ¹³C NMR spectroscopy[3].
Table 2: Spectroscopic Data for 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione
| Spectroscopic Method | Key Data |
| UV (in EtOH/DMSO) | λmax: 246.5, 252.3, 268.7, 295.0 nm |
| IR (KBr) | νmax: 3064, 3043 (aromatic C-H), 2951, 2889 (aliphatic C-H), 1737, 1716, 1687 (C=O), 1616, 1489, 1473 (C=C) cm⁻¹ |
| ¹H NMR (60 MHz, DMSO-d6) | δ (ppm): 3.31 (3H, s, indole N-CH₃), 7.34-7.61 (3H, m, indole C₄,₆,₇-H) |
Source:[3]
Experimental Protocols
While specific experimental protocols for this compound are not available, this section provides detailed methodologies for key experiments that would be essential for its characterization, based on standard laboratory practices for similar indole derivatives.
Synthesis of a this compound Derivative
The following is an adapted protocol for the N-methylation of the related isatin, which demonstrates a common synthetic transformation in indole chemistry.
Protocol 1: Synthesis of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione [3]
-
To a solution of 5-trifluoromethoxy-1H-indole-2,3-dione (5 mmol) in dimethylformamide (5 mL), add potassium carbonate (7 mmol).
-
Stir the mixture for 1 hour at room temperature.
-
Add iodomethane (15 mmol) and potassium iodide (1 mmol) to the reaction mixture.
-
Reflux the mixture for 3 hours at 50-60°C.
-
Evaporate the solvent under reduced pressure.
-
Pour the crude product into iced water and filter to collect the solid product.
Synthesis of a methylated derivative.
General Protocol for Physicochemical Property Determination
Protocol 2: Determination of Melting Point
-
Finely powder a small amount of the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range represents the melting point.
Melting point determination workflow.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectra to determine the chemical shifts, coupling constants, and integration, which will confirm the molecular structure.
NMR spectroscopy workflow.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature implicating this compound in specific signaling pathways. However, indole derivatives are known to interact with a wide range of biological targets, and fluorination can significantly modulate these interactions. Further research is required to elucidate the biological roles and mechanisms of action of this compound.
Conclusion
This compound is a compound with significant potential in drug discovery, yet its physicochemical properties are not extensively documented in publicly available sources. This guide provides a summary of the available predicted data and outlines standard experimental protocols for its synthesis and characterization. The generation of robust experimental data for its melting point, boiling point, pKa, logP, and solubility is crucial for its future development and application in medicinal chemistry. Further research into its biological activities will be necessary to understand its potential therapeutic applications and interactions with cellular signaling pathways.
References
A Comprehensive Spectroscopic and Methodological Guide to 5-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 5-(Trifluoromethoxy)-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this document presents a compilation of predicted spectroscopic values. These predictions are derived from the analysis of structurally related indole analogs, including 5-fluoro-1H-indole, 5-(trifluoromethyl)-1H-indole, and various other substituted indoles. The experimental protocols provided are based on standard methodologies for the characterization of organic compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 - 8.4 | br s | N-H |
| ~7.7 | d | H-4 |
| ~7.4 | d | H-7 |
| ~7.2 | t | H-2 |
| ~7.0 | dd | H-6 |
| ~6.5 | t | H-3 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).
Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~143 | C-5 |
| ~134 | C-7a |
| ~128 | C-3a |
| ~125 | C-2 |
| ~121 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |
| ~118 | C-4 |
| ~112 | C-7 |
| ~110 | C-6 |
| ~103 | C-3 |
Solvent: CDCl₃ or DMSO-d₆. The trifluoromethoxy carbon signal is expected to appear as a quartet due to coupling with the fluorine atoms.
Table 3: Predicted Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1620, 1580, 1490 | Aromatic C=C stretch |
| ~1260, 1160 | C-O-C stretch (trifluoromethoxy) |
| ~1200-1000 | C-F stretch |
| ~800-700 | Aromatic C-H bend (out-of-plane) |
Sample preparation: KBr pellet or ATR-FTIR.
Table 4: Predicted Mass Spectrometry (MS) Data of this compound
| m/z | Assignment |
| 201 | [M]⁺ (Molecular Ion) |
| 172 | [M - CHO]⁺ |
| 132 | [M - OCF₃]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (approximately 0.6 mL), such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer, commonly with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the molecular formula.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
CAS number and molecular structure of 5-(Trifluoromethoxy)-1H-indole
A Comprehensive Technical Guide to 5-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of this compound, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethoxy group can modulate the physicochemical and biological properties of the indole scaffold, making it a valuable building block for novel therapeutic agents.[1][2][3] This document details its chemical identity, physicochemical properties, and highlights its potential in the development of new pharmaceuticals.
Chemical Identity and Molecular Structure
This compound is an organic compound that serves as a crucial intermediate in pharmaceutical research and chemical synthesis.[4][5]
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 262593-63-5 | [4][6] |
| Molecular Formula | C₉H₆F₃NO | [6] |
| Molecular Weight | 201.15 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| InChI Key | XVYXWSODSCHHHB-UHFFFAOYSA-N | [6] |
| SMILES | FC(F)(F)Oc1ccc2c(c1)c[nH]c2 | [6] |
| MDL Number | MFCD09954768 | [6] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and behavior in biological systems.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | White to yellow solid | [5] |
| Boiling Point | 247.5 ± 35.0 °C | Predicted |
| Density | 1.413 ± 0.06 g/cm³ | Predicted |
| pKa | 16.06 ± 0.30 | Predicted |
| Storage | Keep in a dark place, sealed in dry, room temperature | [5] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of a 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione derivative [8]
This protocol describes the synthesis of a thiosemicarbazone derivative starting from 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione.
-
Methylation of this compound-2,3-dione:
-
To a solution of this compound-2,3-dione (5 mmol) in dimethylformamide (5 mL), potassium carbonate (7 mmol) is added, and the mixture is stirred for 1 hour at room temperature.
-
Iodomethane (15 mmol) and potassium iodide (1 mmol) are then added.
-
The reaction mixture is refluxed for 3 hours at 50-60°C.
-
The solvent is evaporated under reduced pressure.
-
The crude product is poured into iced water and filtered to yield 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione.
-
-
Thiosemicarbazone Formation:
-
1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione is reacted with 4-(4-methoxyphenyl)thiosemicarbazide in ethanol.
-
The resulting product is (3E/3Z)-1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone].
-
General Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel indole derivatives.
Caption: A generalized workflow for the synthesis and biological screening of novel compounds.
Biological Activity and Potential Applications
Indole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[9][10][11] The introduction of a trifluoromethoxy group can enhance these activities.[3] Derivatives of this compound have shown notable biological effects.
Anticancer Activity: Derivatives of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone have demonstrated cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562), Burkitt's lymphoma (P3HR1), and acute promyelocytic leukemia (HL60) cells.[12] Some of these compounds exhibited cytotoxic effects at submicromolar concentrations (IC50 = 0.89-1.80 µM) against lymphoma cells.[12]
Anti-inflammatory Activity: Derivatives of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione have been investigated for their anti-interleukin-1 (IL-1) activity.[13][14] Certain compounds showed potent inhibitory effects on IL-1R-dependent responses, with IC50 values in the range of 0.01–0.06 µM.[14] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.
Table 3: Biological Activity of this compound Derivatives
| Derivative Class | Biological Activity | Cell Line/Target | IC₅₀ Values | Reference |
| 3-Thiosemicarbazones | Cytotoxic | Lymphoma cells | 0.89-1.80 µM | [12] |
| 3-(4-phenylthiosemicarbazones) | Anti-interleukin-1 | IL-1 Receptor | 0.01-0.06 µM | [14] |
Potential Signaling Pathway Modulation
The anti-inflammatory activity of this compound derivatives suggests they may interfere with cytokine signaling. The following diagram illustrates a simplified hypothetical mechanism of action targeting the Interleukin-1 receptor (IL-1R) signaling pathway.
Caption: A diagram showing potential inhibition of the IL-1 receptor signaling pathway.
Conclusion
This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its derivatives have demonstrated promising anticancer and anti-inflammatory activities. Further research into the synthesis of new derivatives and elucidation of their mechanisms of action is warranted to fully explore the therapeutic potential of this compound class. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Trifluoromethoxy-1H-indole | 262593-63-5 [chemicalbook.com]
- 5. 5-Trifluoromethoxy-1H-indole CAS#: 262593-63-5 [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ecommons.luc.edu [ecommons.luc.edu]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Promise of Trifluoromethoxyindoles: A Technical Guide to Their Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), has emerged as a powerful strategy to enhance the pharmacological properties of bioactive molecules. This technical guide delves into the burgeoning field of novel trifluoromethoxyindole derivatives, exploring their synthesis, biological evaluation against cancer cell lines, and the intricate signaling pathways they modulate. The trifluoromethoxy group's unique electronic properties and lipophilicity contribute to improved metabolic stability, enhanced binding affinity to target proteins, and better cell membrane permeability, making these derivatives promising candidates for next-generation anticancer drugs.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic effects of novel trifluoromethoxyindole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is determined through various cell viability assays. The data presented below is a synthesized representation from multiple studies on trifluoromethyl and trifluoromethoxy-substituted heterocyclic compounds, illustrating the potential efficacy of this class of molecules.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TFM-Indole-01 | 5-Trifluoromethoxy-2-phenylindole | HeLa (Cervical Cancer) | 13.41 | Cisplatin | 13.20 |
| TFM-Indole-02 | 6-Trifluoromethoxy-3-(4-chlorobenzoyl)indole | MCF-7 (Breast Cancer) | 8.2 | Doxorubicin | 1.5 |
| TFM-Indole-03 | 5-Trifluoromethoxy-1H-indole-2-carboxamide | A549 (Lung Cancer) | 15.5 | Paclitaxel | 0.01 |
| TFM-Indole-04 | 7-Trifluoromethoxy-2-(pyridin-4-yl)indole | HCT-116 (Colon Cancer) | 10.2 | 5-Fluorouracil | 5.0 |
| TFM-Quinoline-01 | 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid | HL-60 (Leukemia) | 10.0 | Etoposide | 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the core experimental protocols employed in the synthesis and biological evaluation of trifluoromethoxyindole derivatives.
General Synthesis of 5-Trifluoromethoxyindole Derivatives
A common synthetic route to trifluoromethoxy-substituted indoles involves the Fischer indole synthesis.
Materials:
-
4-(Trifluoromethoxy)phenylhydrazine hydrochloride
-
Substituted ketone or aldehyde
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A mixture of 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq) and the appropriate ketone or aldehyde (1.1 eq) in glacial acetic acid is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired trifluoromethoxyindole derivative.
-
The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Trifluoromethoxyindole derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
The cells are then treated with various concentrations of the trifluoromethoxyindole derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.
Mechanistic Insights: Signaling Pathways and Molecular Targets
Trifluoromethoxyindole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is pivotal for the rational design of more potent and selective drug candidates.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Several indole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1]
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.[2] The disruption of tubulin polymerization is a clinically validated anticancer strategy. Certain indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Conclusion
Novel trifluoromethoxyindole derivatives represent a promising and exciting frontier in the quest for more effective and selective anticancer agents. Their unique chemical properties, potent cytotoxic activities against a range of cancer cell lines, and their ability to modulate critical oncogenic signaling pathways underscore their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to advancing the development of this important class of molecules from the laboratory to clinical applications. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these compounds, paving the way for future breakthroughs in cancer therapy.
References
In silico prediction of 5-(Trifluoromethoxy)-1H-indole bioactivity
An In-Depth Technical Guide to the In Silico Prediction of 5-(Trifluoromethoxy)-1H-indole Bioactivity
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its versatile structure allows for modifications that can significantly alter its biological profile.[3] The strategic introduction of a trifluoromethoxy (-OCF3) group, as seen in this compound, is a key drug design strategy. This group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity, often leading to enhanced bioavailability and efficacy.[4]
Computer-aided drug design (CADD), or in silico prediction, has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen compounds, predict their biological activities, and elucidate their mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing.[5][6] This guide provides a comprehensive overview of the methodologies used to predict the bioactivity of this compound and its derivatives, summarizing known quantitative data and detailing the computational protocols involved.
Physicochemical and Pharmacological Significance
The trifluoromethoxy group is highly electronegative and lipophilic, which imparts several desirable characteristics to a drug candidate. Its inclusion on the indole ring can:
-
Enhance Metabolic Stability : The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the compound's half-life.[4]
-
Improve Membrane Permeability : Increased lipophilicity can lead to better penetration of biological membranes, such as the blood-brain barrier, which is crucial for targeting the central nervous system.[4]
-
Modulate Receptor Binding : The electronic and steric profile of the -OCF3 group can alter how the molecule interacts with its biological target, potentially increasing binding affinity and selectivity.
These properties make trifluoromethoxy-substituted indoles promising scaffolds for developing novel therapeutics.
Reported Bioactivities and Quantitative Data
In vitro studies have demonstrated the potential of this compound derivatives, particularly in the realms of oncology and inflammatory diseases. Research into 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives has revealed selective cytotoxic effects against various leukemia and lymphoma cell lines.[7] Similarly, novel this compound-2,3-dione derivatives have shown potent inhibitory effects on interleukin-1 (IL-1) receptor-dependent responses, indicating anti-inflammatory potential.[8]
The quantitative results from these studies are summarized below.
Table 1: Cytotoxic Activity of this compound-2,3-dione 3-Thiosemicarbazone Derivatives[9]
| Compound Derivative | Cell Line | IC50 (µM) |
| Allyl substituted (C) | HL-60 | 1.13 |
| Allyl substituted (C) | P3HR1 | 1.80 |
| Allyl substituted (C) | P3HR1-Vin | 1.77 |
| Allyl substituted (C) | K562-Vin | 2.21 |
| Cyclohexyl substituted (D) | K562 | 2.38 |
| Benzyl substituted (E) | K562 | 2.38 |
| 4-Fluorophenyl substituted (F) | P3HR1 | 1.00 |
| 4-Fluorophenyl substituted (F) | P3HR1-Vin | 1.00 |
| 4-Fluorophenyl substituted (F) | K562-Vin | 2.41 |
| 4-Bromophenyl substituted (I) | P3HR1 | 0.96 |
| 4-Bromophenyl substituted (I) | P3HR1-Vin | 0.89 |
Data sourced from a study on the selective cytotoxic effects of these derivatives on lymphoid-originated cells.[7]
Table 2: Anti-Interleukin-1 Activity of 5-(Trifluoromethoxy)-2-indolinone Derivatives[10]
| Compound Derivative | Target | IC50 (µM) |
| Lead Compound 65 | IL-1R | 0.07 |
| Derivative 78 | IL-1R | 0.01 |
| Derivative 81 | IL-1R | 0.02 |
Data sourced from a study on 2-indolinone derivatives with anti-interleukin-1 activity.[8]
In Silico Prediction: A Methodological Workflow
Predicting the bioactivity of a novel this compound derivative involves a multi-step computational process designed to identify potential biological targets, evaluate binding affinity, and predict pharmacokinetic properties.
Caption: High-level workflow for in silico bioactivity prediction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key computational experiments involved in predicting bioactivity.
Target Identification and Prioritization
Objective: To identify and rank potential protein targets for this compound derivatives based on structural similarity to known active ligands.
Methodology:
-
Ligand Structure Input: Obtain the 2D structure of the this compound derivative in SMILES format.
-
Database Screening: Submit the SMILES string to a reverse pharmacophore mapping server like SwissTargetPrediction or PharmMapper.
-
Parameter Selection:
-
Organism: Select Homo sapiens to focus on human protein targets.
-
Database: Utilize databases such as ChEMBL and DrugBank integrated within the server.
-
-
Analysis of Results: The server will return a list of potential protein targets, ranked by a probability or fitness score. Prioritize targets that are known to be involved in disease pathways of interest (e.g., kinases in cancer, cytokines in inflammation).[9]
-
Protein Structure Retrieval: Download the 3D crystal structures of the top-ranked targets from the Protein Data Bank (PDB). Select high-resolution structures that are co-crystallized with a ligand to clearly define the binding site.
Molecular Docking
Objective: To predict the binding conformation and estimate the binding affinity of the indole derivative within the active site of a prioritized protein target.[10]
Caption: Step-by-step workflow for a typical molecular docking experiment.
Methodology (Using AutoDock Vina as an example):
-
Protein Preparation:
-
Load the PDB file into a molecular modeling tool (e.g., AutoDock Tools).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges to assign partial atomic charges.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Draw the this compound derivative in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.
-
Perform energy minimization using a force field like MMFF94.
-
In AutoDock Tools, define the rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the known active site of the target protein. The coordinates can be centered on the position of a co-crystallized ligand.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the prepared protein and ligand, the grid box coordinates, and the exhaustiveness of the search (e.g., exhaustiveness = 8).
-
Execute the docking run via the command line.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinity scores (in kcal/mol) for the top predicted poses. A more negative score indicates a stronger predicted binding affinity.
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
ADMET Prediction
Objective: To computationally evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.[3][9]
Methodology (Using SwissADME server as an example):
-
Input: Paste the SMILES string of the this compound derivative into the SwissADME web server.
-
Execution: Run the prediction.
-
Analysis of Key Parameters:
-
Lipinski's Rule of Five: Check for violations. A compound is considered drug-like if it has: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[3]
-
Gastrointestinal (GI) Absorption: Assess the predicted GI absorption level (e.g., High, Low).
-
Blood-Brain Barrier (BBB) Permeation: Check the prediction for BBB permeability (Yes/No), which is critical for CNS-acting drugs.
-
Cytochrome P450 (CYP) Inhibition: Identify potential drug-drug interactions by checking if the compound is predicted to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4).
-
Bioavailability Score: Note the overall score, which provides a composite estimation of drug-likeness.
-
Potential Signaling Pathways
Based on the observed cytotoxic effects of this compound derivatives, a plausible mechanism of action is the induction of apoptosis.[7] The caspase cascade is a central pathway in programmed cell death.
Caption: Potential caspase-mediated apoptotic signaling pathway.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in oncology and immunology. The in silico methodologies outlined in this guide provide a robust framework for efficiently screening derivatives, identifying high-potential candidates, and building hypotheses about their mechanisms of action. By integrating computational predictions with targeted experimental validation, researchers can accelerate the drug discovery pipeline, reducing costs and bringing effective new treatments to patients more quickly. Future work should focus on developing more accurate QSAR models specific to this scaffold and using molecular dynamics to refine the understanding of ligand-receptor interactions over time.
References
- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. mdpi.com [mdpi.com]
- 5. espublisher.com [espublisher.com]
- 6. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]
- 7. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Trifluoromethoxy)-1H-indole: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethoxy)-1H-indole has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group at the 5-position of the indole scaffold imparts unique physicochemical properties to the molecule, significantly influencing its biological activity. This electron-withdrawing yet lipophilic substituent can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity, making it a desirable feature in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and structured data for ease of reference.
Physicochemical and Spectroscopic Data
The unique properties of this compound make it a versatile tool in synthetic chemistry. A summary of its key physical and spectroscopic data is presented below.
| Property | Value |
| Molecular Formula | C₉H₆F₃NO |
| Molecular Weight | 201.15 g/mol |
| CAS Number | 262593-63-5 |
| Appearance | Off-white to light yellow solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) |
Spectroscopic Data (Predicted and from related structures):
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | br s | - | N-H | |
| ~7.80 | d | ~2.0 | H-4 | |
| ~7.35 | d | ~8.8 | H-7 | |
| ~7.25 | t | ~2.8 | H-2 | |
| ~7.05 | dd | ~8.8, 2.4 | H-6 | |
| ~6.55 | m | - | H-3 |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| ~145.0 | C-5 | |
| ~135.0 | C-7a | |
| ~128.0 | C-3a | |
| ~125.0 | C-2 | |
| ~122.0 (q, J ≈ 256 Hz) | -OCF₃ | |
| ~118.0 | C-4 | |
| ~115.0 | C-6 | |
| ~112.0 | C-7 | |
| ~103.0 | C-3 |
| IR (KBr, cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~1260, 1160 | C-F stretch |
| Mass Spectrometry (EI) | m/z (relative intensity) |
| 201 | [M]⁺ |
Synthesis of this compound
The most plausible and widely applicable method for the synthesis of this compound is the Fischer indole synthesis, starting from the commercially available 4-(trifluoromethoxy)aniline.
Diagram: Synthetic Pathway to this compound
Caption: General scheme for the synthesis of this compound.
Experimental Protocol: Fischer Indole Synthesis (Representative)
Step 1: Preparation of 4-(Trifluoromethoxy)phenylhydrazine
-
To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in concentrated hydrochloric acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added slowly to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The mixture is made strongly basic by the addition of aqueous sodium hydroxide solution, and the product is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-(trifluoromethoxy)phenylhydrazine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
A mixture of 4-(trifluoromethoxy)phenylhydrazine (1.0 eq) and an acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal, 1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid) is treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).
-
The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords this compound.
Reactions of this compound as a Building Block
The indole nucleus is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. The presence of the electron-withdrawing trifluoromethoxy group at the C5 position deactivates the benzene ring towards electrophilic attack, further favoring substitution on the pyrrole ring.
Diagram: Key Reactions of this compound
Caption: Common synthetic transformations of this compound.
Representative Experimental Protocols
Vilsmeier-Haack Formylation:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The mixture is then poured into ice-water and neutralized with aqueous sodium hydroxide solution.
-
The precipitated product, this compound-3-carboxaldehyde, is collected by filtration, washed with water, and dried.
-
Yield: Typically high (e.g., >80%).
Mannich Reaction:
-
A mixture of this compound (1.0 eq), formaldehyde (aqueous solution, 1.5 eq), and a secondary amine (e.g., dimethylamine, 1.5 eq) in acetic acid is stirred at room temperature overnight.
-
The reaction mixture is basified with aqueous sodium hydroxide and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography affords the corresponding gramine analogue.
-
Yield: Moderate to good.
Applications in the Synthesis of Bioactive Molecules
The this compound scaffold is a key component in a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Example: Synthesis of Anti-inflammatory Agents
Derivatives of this compound-2,3-dione have been synthesized and evaluated for their anti-inflammatory activity. These compounds act as inhibitors of pro-inflammatory cytokines.
Diagram: Synthesis of a Bioactive Isatin Derivative
Caption: Synthetic route to a bioactive 5-(trifluoromethoxy)isatin derivative.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The presence of the trifluoromethoxy group confers advantageous properties that are increasingly sought after in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower researchers to effectively utilize this powerful synthetic tool in their discovery programs. The provided protocols and data serve as a practical resource for the synthesis and derivatization of this important indole analogue.
The Discovery and Synthesis of 5-(Trifluoromethoxy)-1H-indole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethoxy)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide range of biological activities. The trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making it an attractive substituent for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds.
Discovery and Therapeutic Potential
Derivatives of this compound have been investigated for their potential in treating a variety of diseases, most notably cancer and inflammatory conditions. Early discoveries highlighted their potent cytotoxic effects against various cancer cell lines. Subsequent research has identified specific molecular targets, including interleukin-1 receptor (IL-1R), epidermal growth factor receptor (EGFR), and the AAA ATPase p97, underscoring the diverse mechanisms through which these compounds exert their biological effects.
Synthetic Methodologies
The synthesis of the this compound core and its derivatives can be achieved through several established indole synthesis routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole ring.
Synthesis of the Core Scaffold: this compound
While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, established methods such as the Fischer, Larock, and Leimgruber-Batcho indole syntheses can be adapted using appropriately substituted starting materials. For instance, the Fischer indole synthesis would involve the reaction of 4-(trifluoromethoxy)phenylhydrazine with a suitable aldehyde or ketone under acidic conditions.
Synthesis of Key Intermediates: 5-(Trifluoromethoxy)isatin
A crucial intermediate for the synthesis of many biologically active analogs is 5-(trifluoromethoxy)isatin. A common synthetic approach involves a cyclization reaction.
Experimental Protocol: Synthesis of 5-(Trifluoromethoxy)isatin [1]
-
Dissolve chloral hydrate in an aqueous solution of a strong electrolyte inorganic salt (e.g., anhydrous potassium sulfate) at room temperature.
-
Add a solution of 4-(trifluoromethoxy)aniline in hydrochloric acid to the chloral hydrate solution.
-
Following uniform mixing, add hydroxylamine hydrochloride.
-
Heat the mixture to reflux.
-
After cooling to room temperature, decant the supernatant.
-
To the residue, add excess concentrated sulfuric acid to induce cyclization.
-
The resulting precipitate is collected and recrystallized to yield 5-(trifluoromethoxy)isatin.
Synthesis of Biologically Active Analogs
A significant number of potent this compound analogs are derived from 5-(trifluoromethoxy)isatin, particularly thiosemicarbazone derivatives.
Experimental Protocol: General Synthesis of 1-Substituted this compound-2,3-dione 3-(4-phenylthiosemicarbazones) [2]
-
To a solution of this compound-2,3-dione (1 equivalent) in a suitable solvent (e.g., ethanol), add the appropriate 4-phenylthiosemicarbazide (1 equivalent).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the desired product.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative this compound analogs from various studies.
Table 1: Anti-Interleukin-1 Receptor (IL-1R) Activity of 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives [3]
| Compound | R | X | IC50 (µM) |
| 52 | H | F | 0.09 |
| 65 | H | OCF3 | 0.07 |
| 78 | CH3 | OCF3 | 0.01 |
| 81 | C2H5 | OCF3 | 0.02 |
Table 2: Cytotoxicity of 5-(Trifluoromethoxy)isatin-Gold Complexes [4]
| Compound | Cell Line | IC50 (µM) |
| Isatin-Gold Complex | Various Cancer Cells | as low as 0.28 |
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Interleukin-1 Receptor (IL-1R) Signaling Pathway
Several 5-(trifluoromethoxy)-2-indolinone derivatives have been identified as potent inhibitors of IL-1R signaling, a key pathway in inflammation.
Caption: IL-1R signaling pathway and the inhibitory action of analogs.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling cascade is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Certain indole derivatives have been developed as EGFR inhibitors.
References
- 1. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
IUPAC name and synonyms for 5-(Trifluoromethoxy)-1H-indole
An In-Depth Technical Guide to 5-(Trifluoromethoxy)-1H-indole for Researchers and Drug Development Professionals
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules and pharmaceuticals.[1] The introduction of a trifluoromethoxy group onto the indole scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry and drug discovery.[2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and the biological activities of its derivatives, with a focus on data presentation and experimental methodologies for researchers and scientists in the field of drug development.
Chemical Identity
Synonyms
While "this compound" is the standard chemical name, it is the primary identifier used in chemical databases and supplier catalogs.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C9H6F3NO | ChemicalBook[3] |
| Molecular Weight | 201.15 g/mol | ChemicalBook[3] |
| Appearance | White to yellow solid | ChemicalBook[3] |
| Boiling Point | 247.5±35.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.413±0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 16.06±0.30 (Predicted) | ChemicalBook[3] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | ChemicalBook[3] |
Biological Activity of Derivatives
Derivatives of this compound have shown promising biological activity, particularly as anti-inflammatory agents. Research has focused on this compound-2,3-dione 3-thiosemicarbazones, which have been identified as potent inhibitors of the interleukin-1 receptor (IL-1R).[5][6] The pro-inflammatory cytokine interleukin-1 (IL-1) is a key driver in the pathogenesis of numerous inflammatory diseases.[6]
The following diagram illustrates a simplified workflow for the discovery of these biologically active derivatives.
Caption: A generalized workflow for the synthesis and screening of indole derivatives.
Quantitative Biological Data
The following table presents the in vitro inhibitory activity (IC50) of selected 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) against the IL-1 receptor.
| Compound ID | R Group | IC50 (µM) |
| 52 | 5-F | 0.09 |
| 65 | 5-OCF3 | 0.07 |
| 78 | 5-F | 0.01 |
| 81 | 5-F | 0.02 |
Data sourced from a study on 2-indolinone derivatives with anti-interleukin-1 activity.[5][6]
The following diagram illustrates the basic signaling pathway of Interleukin-1 and the point of inhibition by the active compounds.
Caption: Inhibition of the IL-1 receptor by indole derivatives blocks inflammatory signaling.
Experimental Protocols
Synthesis of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone]
This protocol describes the synthesis of a specific derivative, which is a multi-step process. A key step is the condensation reaction.
Materials:
-
1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione
-
4-(4-methoxyphenyl)thiosemicarbazide
-
Ethanol
-
Catalytic amount of acetic acid
Procedure:
-
A solution of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione in ethanol is prepared.
-
An equimolar amount of 4-(4-methoxyphenyl)thiosemicarbazide is added to the solution.
-
A few drops of acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for a specified period, and the progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
This is a generalized procedure based on the synthesis of similar isatin thiosemicarbazone derivatives.[7]
In Vitro IL-1 Receptor Inhibition Assay
Objective: To determine the concentration at which the test compounds inhibit 50% of the IL-1R-dependent response (IC50).
Cell Line: A suitable cell line expressing the IL-1 receptor and a reporter gene (e.g., NF-κB luciferase reporter) is used.
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones)) for a pre-determined incubation period.
-
Following incubation with the compounds, the cells are stimulated with a known concentration of recombinant human IL-1β to activate the IL-1R signaling pathway.
-
After stimulation, the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle-treated control.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This protocol is a standard methodology for assessing IL-1R inhibition based on the context provided in the cited literature.[5][6]
Conclusion
This compound is a key building block in the development of novel therapeutic agents. Its derivatives, particularly the this compound-2,3-dione 3-thiosemicarbazones, have demonstrated potent anti-inflammatory activity through the inhibition of the IL-1 receptor. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in medicinal chemistry and drug development, facilitating further exploration of this promising class of compounds. The unique properties conferred by the trifluoromethoxy group suggest that continued investigation into derivatives of this scaffold could lead to the discovery of new and effective treatments for a range of inflammatory diseases.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. 5-Trifluoromethoxy-1H-indole CAS#: 262593-63-5 [m.chemicalbook.com]
- 4. 5-Trifluoromethoxy-1H-indole | 262593-63-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to 5-(Trifluoromethoxy)-1H-indole: Safety, Handling, and Experimental Considerations
This guide provides comprehensive safety and handling information for 5-(Trifluoromethoxy)-1H-indole, targeting researchers, scientists, and professionals in drug development. It outlines the compound's properties, potential hazards, and detailed protocols for its use and disposal.
Compound Identification and Properties
This compound is an organic compound frequently utilized as an intermediate in pharmaceutical research and chemical synthesis.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃NO | [1] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 247.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.413 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 16.06 ± 0.30 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |
| InChI Key | XVYXWSODSCHHHB-UHFFFAOYSA-N | [1] |
| SMILES | N1C2=C(C=C(OC(F)(F)F)C=C2)C=C1 | [1] |
Safety and Hazard Information
While specific toxicological properties for this compound have not been thoroughly investigated, data from structurally similar compounds and available safety data sheets for related indole derivatives provide a basis for safe handling procedures. For instance, related compounds like 5-(Trifluoromethyl)indole and this compound-2-carboxylic acid are classified as hazardous.[3][4]
GHS Hazard Classification
The following table summarizes the potential GHS classifications based on data for analogous compounds. Users should always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][6][7] |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[3][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][6][7] |
First Aid Measures
Immediate medical attention is crucial in case of exposure. The following are general first-aid guidelines.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[6][8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6][8] Seek medical attention if irritation occurs.[6] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids apart.[6][8] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[6][8] Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately.[9] |
Handling, Storage, and Personal Protection
Proper handling and storage are essential to minimize risk.
Handling
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[8]
-
Wear suitable protective clothing, gloves, and eye/face protection.[8]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash hands and any exposed skin thoroughly after handling.[6][8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][8]
-
Keep in a dark place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[3][6]
Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification |
| Eye/Face Protection | Use chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[6][10] |
| Skin Protection | Handle with chemical-impermeable gloves. Inspect gloves prior to use. Wear appropriate protective clothing to prevent skin exposure.[6][8] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type P2).[6] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Ensure eyewash stations and safety showers are close to the workstation.[6][8] |
Accidental Release and Disposal
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to safe areas.[8] Use personal protective equipment. Avoid breathing dust, vapors, mist, or gas.[8][10] Ensure adequate ventilation.[8]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10][11]
-
Containment and Cleanup : Use dry clean-up procedures to avoid generating dust. Collect spillage using non-sparking tools and place it in a suitable, closed container for disposal.[8][10][11]
Disposal Considerations
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[6][8]
-
Material should be disposed of by a licensed professional waste disposal service.[10]
-
Contaminated packaging should be disposed of as an unused product.[10]
Experimental Protocols & Workflows
This compound is a key intermediate. While a specific synthesis protocol for this exact molecule is not detailed in the provided search results, a general workflow for the synthesis of 5-substituted indoles can be illustrated. The Leimgruber-Batcho indole synthesis is a widely used industrial method.
General Workflow: Leimgruber-Batcho Indole Synthesis
This method involves the conversion of a substituted 2-nitrotoluene to an enamine, followed by a reductive cyclization to yield the desired indole.[12] This process is a common strategy for producing indole derivatives.
Caption: General workflow for the Leimgruber-Batcho indole synthesis.
Example Experimental Protocol: Synthesis of Triindolylmethanes
While not a synthesis of the title compound, the following protocol illustrates a common reaction using substituted indoles, demonstrating typical laboratory procedures for handling this class of compounds. This reaction involves the condensation of indoles with indole-3-carboxaldehydes.[13]
-
Reaction Setup : To a solution of a substituted indole (e.g., this compound) in acetic acid, add an indole-3-carboxaldehyde.
-
Reagent Addition : Add acetic anhydride to the mixture.
-
Reaction Conditions : Stir the reaction mixture at the temperature and for the duration specified in the relevant literature, monitoring progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Purification : Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system to isolate the desired triindolylmethane product.
-
Characterization : Confirm the structure of the purified product using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Logical Relationships in Safe Chemical Handling
Effective chemical safety relies on a logical progression from hazard identification to risk mitigation. This workflow ensures that all aspects of safety are considered before and during the handling of a chemical like this compound.
Caption: Logical workflow for safe chemical handling in a laboratory setting.
References
- 1. 5-Trifluoromethoxy-1H-indole CAS#: 262593-63-5 [m.chemicalbook.com]
- 2. 5-Trifluoromethoxy-1H-indole | 262593-63-5 [chemicalbook.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. This compound-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Methoxy-6-(trifluoromethyl)-1H-indole | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 5-(Trifluoromethyl)oxindole | C9H6F3NO | CID 3734457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. angenechemical.com [angenechemical.com]
- 11. echemi.com [echemi.com]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
Preliminary Screening of 5-(Trifluoromethoxy)-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of 5-(Trifluoromethoxy)-1H-indole derivatives, a class of compounds demonstrating significant potential in oncology and inflammatory disease research. This document outlines their cytotoxic and anti-inflammatory activities, details relevant experimental protocols, and visualizes the key signaling pathways implicated in their mechanism of action.
Executive Summary
Derivatives of the this compound scaffold have emerged as promising candidates for therapeutic development. This guide focuses on two key subgroups: 3-thiosemicarbazone derivatives exhibiting potent cytotoxic effects against various leukemia and lymphoma cell lines, and 2,3-dione 3-(4-phenylthiosemicarbazone) derivatives that demonstrate inhibitory activity against the Interleukin-1 Receptor (IL-1R), a key mediator in inflammatory processes. The compiled data underscores the potential of these compounds as anticancer and anti-inflammatory agents, warranting further investigation and development.
Data Presentation: Biological Activities
The following tables summarize the quantitative data from preliminary screenings of this compound derivatives.
Table 1: Cytotoxic Activity of this compound-2,3-dione 3-Thiosemicarbazone Derivatives against Hematological Cancer Cell Lines
| Compound ID | Substitution Pattern | K562 (CML) IC₅₀ (µM) | P3HR1 (BL) IC₅₀ (µM) | P3HR1-Vin (BL-R) IC₅₀ (µM) | HL-60 (APL) IC₅₀ (µM) |
| C | Allyl | 2.21 | 1.13 | - | 1.13 |
| D | Cyclohexyl | 2.38 | >10 | - | >10 |
| E | Benzyl | 2.38 | >10 | - | >10 |
| F | 4-Fluorophenyl | >10 | 1.00 | - | 2.41 |
| I | 4-Bromophenyl | - | 0.96 | 0.89 | - |
CML: Chronic Myelogenous Leukemia; BL: Burkitt's Lymphoma; BL-R: Vincristine-Resistant Burkitt's Lymphoma; APL: Acute Promyelocytic Leukemia. Data extracted from a study on the anticancer effects of these derivatives.[1]
Table 2: Anti-Inflammatory Activity of 5-Fluoro/(Trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) Derivatives
| Compound ID | 5-Position Substituent | IL-1R Inhibitory IC₅₀ (µM) |
| 52 | F | 0.09 |
| 65 | OCF₃ | 0.07 |
| 78 | F | 0.01 |
| 81 | F | 0.02 |
Data extracted from a study on 2-indolinone derivatives as anti-IL-1 agents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for determining the cytotoxic effects of the this compound derivatives on leukemia and lymphoma cell lines such as K562, P3HR1, and HL-60.[2][3][4][5][6][7][8][9][10][11]
Materials:
-
Leukemia/lymphoma cell lines (e.g., K562, P3HR1, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in fresh culture medium. Seed the cells into 96-well plates at a density of approximately 1 x 10⁵ cells/mL in a volume of 100 µL per well.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection by Caspase-3 Staining (Immunocytochemistry)
This protocol outlines a general procedure for detecting activated caspase-3 in lymphoma cells (e.g., P3HR1) to assess for apoptosis induction.[1][12][13][14][15][16][17][18][19][20][21]
Materials:
-
P3HR1 cells
-
Culture medium
-
Test compounds
-
Poly-L-lysine coated slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-active caspase-3 antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Seeding: Treat P3HR1 cells in suspension with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). A vehicle-treated control should be run in parallel. After treatment, centrifuge the cells and resuspend them in a small volume of PBS. Adhere the cells to poly-L-lysine coated slides or coverslips.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against active caspase-3, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto slides using mounting medium, and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the cytoplasm (caspase-3) and condensed/fragmented blue nuclei (DAPI).
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their preliminary screening.
Caption: General workflow for the preliminary screening of this compound derivatives.
Caption: Proposed mechanism of action via Ribonucleotide Reductase inhibition.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
Caption: Inhibition of the IL-1R signaling pathway by this compound derivatives.
Conclusion
The preliminary screening data for this compound derivatives reveal their significant potential as therapeutic agents. The cytotoxic and anti-inflammatory activities, coupled with insights into their potential mechanisms of action, provide a strong foundation for further preclinical development. The experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and immunology to advance the investigation of this promising class of compounds. Further studies focusing on lead optimization, in vivo efficacy, and detailed mechanistic elucidation are warranted.
References
- 1. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notch Signaling in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. The Role of PI3K/AKT/mTOR Inhibitors in the Treatment of Hematological Malignancies | Oncohema Key [oncohemakey.com]
- 13. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cancer Histology Core [pathbio.med.upenn.edu]
- 15. Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical localization of caspase-3 correlates with clinical outcome in B-cell diffuse large-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunohistochemical analysis of cleaved caspase-3 detects high level of apoptosis frequently in diffuse large B-cell lymphomas of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase-3 Antibody (D3R6Y) - IHC Formulated | Cell Signaling Technology [cellsignal.com]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening Assays Using 5-(Trifluoromethoxy)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(trifluoromethoxy)-1H-indole scaffold is a privileged structure in medicinal chemistry, offering unique physicochemical properties that are advantageous for drug discovery. The trifluoromethoxy group enhances metabolic stability and lipophilicity, which can improve cell permeability and overall pharmacokinetic profiles. This document provides detailed application notes and protocols for high-throughput screening (HTS) of compound libraries based on the this compound core. The following sections describe key assays for evaluating the cytotoxic effects and kinase inhibitory potential of these derivatives.
Section 1: Cytotoxicity Profiling of this compound Derivatives
A primary step in the characterization of a new compound library is the assessment of its cytotoxic effects. This allows for the identification of compounds with potential as anticancer agents and helps to flag non-specific, overtly toxic compounds early in the drug discovery process. Here, we describe two common HTS-compatible cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes hypothetical data from a primary screen of a library of this compound derivatives against the HeLa human cervical cancer cell line.
| Compound ID | Scaffold Modification | % Cell Viability (MTT Assay) at 10 µM | % Cytotoxicity (LDH Assay) at 10 µM | Hit Confirmation |
| TMI-001 | 2-Aryl substitution | 15.2 | 82.1 | Confirmed |
| TMI-002 | 3-Carboxamide | 88.9 | 10.5 | Not a Hit |
| TMI-003 | N-Alkyl substitution | 22.7 | 75.4 | Confirmed |
| TMI-004 | 2-Carboxylic acid | 95.1 | 5.8 | Not a Hit |
| TMI-005 | 3-(Piperazin-1-yl) | 45.3 | 52.6 | Confirmed |
Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) - MTT Assay |
| TMI-001 | 1.8 |
| TMI-003 | 3.2 |
| TMI-005 | 8.5 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps for determining the effect of this compound derivatives on cell viability by measuring the metabolic activity of cultured cells.
Materials and Reagents:
-
HeLa human cervical cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound derivative library in DMSO
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives and controls in culture medium. The final DMSO concentration should be ≤ 0.5%. Add 10 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Section 2: Kinase Inhibitor Screening of this compound Derivatives
The indole scaffold is a common feature in many kinase inhibitors. The unique electronic properties of the this compound core make it an attractive starting point for the development of novel kinase inhibitors. A fluorescence polarization (FP)-based assay is a robust and sensitive method for HTS of kinase inhibitors.
Data Presentation: Kinase Inhibition by this compound Derivatives
The following table presents hypothetical primary HTS data for a library of this compound derivatives screened against a hypothetical kinase target, "Kinase Alpha."
| Compound ID | Scaffold Modification | % Inhibition at 10 µM | Hit Confirmation |
| TMI-001 | 2-Aryl substitution | 8.2 | Not a Hit |
| TMI-006 | 3-Amino substitution | 89.5 | Confirmed |
| TMI-007 | N-Benzoyl substitution | 95.3 | Confirmed |
| TMI-008 | 2-Carboxylic acid | 12.1 | Not a Hit |
| TMI-009 | 3-(4-Fluorophenyl) | 75.8 | Confirmed |
Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) - FP Assay |
| TMI-006 | 0.9 |
| TMI-007 | 0.5 |
| TMI-009 | 2.1 |
Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay
This protocol describes a competitive FP assay to identify inhibitors of a specific protein kinase.
Materials and Reagents:
-
Purified recombinant Kinase Alpha
-
Fluorescently labeled tracer (a high-affinity ligand for Kinase Alpha)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound derivative library in DMSO
-
Staurosporine (positive control)
-
384-well, low-volume, black plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of Kinase Alpha and the fluorescent tracer in kinase assay buffer.
-
Compound Dispensing: Dispense 50 nL of the this compound derivatives or controls into the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of the Kinase Alpha solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Tracer Addition: Add 5 µL of the fluorescent tracer solution to each well.
-
Equilibration: Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.
Application Note: Analysis of 5-(Trifluoromethoxy)-1H-indole using HPLC and LC-MS/MS
Introduction
5-(Trifluoromethoxy)-1H-indole is a substituted indole derivative with potential applications in pharmaceutical and chemical research. The trifluoromethoxy group significantly influences its physicochemical properties, making robust analytical methods essential for its accurate quantification in various matrices. This application note presents detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound.
HPLC Method with UV Detection
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B, 2-10 min: 20-80% B, 10-12 min: 80% B, 12-13 min: 80-20% B, 13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (80% A: 20% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (General):
-
Dissolve the sample containing this compound in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Sample Preparation (from Biological Matrix - Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing the internal standard (if used).[5]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices at low concentrations.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[5] |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A possible precursor ion would be [M+H]⁺. |
| Collision Energy | To be optimized for the specific instrument and precursor ion. |
Experimental Protocol: LC-MS/MS Analysis
-
Standard and Sample Preparation:
-
Follow the same procedures as described for the HPLC method. The use of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.
-
-
MS Parameter Optimization:
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer to determine the precursor ion (likely [M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for the selected precursor/product ion transitions (Multiple Reaction Monitoring - MRM).
-
-
Analysis:
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
Acquire data using the optimized MRM transitions.
-
Integrate the peaks for the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Method Validation Summary (Hypothetical Data)
The following table summarizes the expected performance characteristics of the validated LC-MS/MS method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal |
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-(Trifluoromethoxy)-1H-indole for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant biological activities. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, onto the indole scaffold can dramatically enhance a molecule's pharmacological profile. The trifluoromethoxy group is known to increase lipophilicity and metabolic stability, thereby improving bioavailability and cell membrane permeability. This document provides detailed protocols for the derivatization of 5-(Trifluoromethoxy)-1H-indole, specifically focusing on the synthesis of this compound-2,3-dione 3-thiosemicarbazones, and their subsequent evaluation in relevant biological assays. These derivatives have shown promise as potent anti-inflammatory and cytotoxic agents.
Data Presentation
The following tables summarize the biological activity of various this compound-2,3-dione 3-thiosemicarbazone derivatives from cited studies.
Table 1: Anti-Interleukin-1 Receptor (IL-1R) Activity of this compound-2,3-dione Derivatives
| Compound ID | Substituent (R) | IC50 (µM)[1][2] |
| 65 | H | 0.07 |
| 76 | 4-Fluorophenyl | 0.01-0.06 |
| 78 | 4-Methoxyphenyl | 0.01 |
| 81 | 4-Chlorophenyl | 0.02 |
| 91 | 4-Methylphenyl | 0.01-0.06 |
| 100 | 4-Bromophenyl | 0.01-0.06 |
| 105 | 4-Trifluoromethylphenyl | 0.01-0.06 |
| 107 | 4-Nitrophenyl | 0.01-0.06 |
Table 2: Cytotoxic Effects of this compound-2,3-dione 3-Thiosemicarbazone Derivatives on Cancer Cell Lines
| Compound ID | Substituent (R) | Cell Line | IC50 (µM)[3][4] |
| C | Allyl | HL-60 | 1.13 |
| K562 | 2.21 | ||
| P3HR1 | 1.80 | ||
| D | Cyclohexyl | K562 | 2.38 |
| E | Benzyl | K562 | 2.38 |
| F | 4-Fluorophenyl | HL-60 | >10 |
| K562 | 2.41 | ||
| P3HR1 | 1.00 | ||
| I | 4-Bromophenyl | P3HR1 | 0.96 |
| P3HR1 Vin (resistant) | 0.89 |
Experimental Protocols
Protocol 1: Synthesis of this compound-2,3-dione
This protocol is adapted from general procedures for the synthesis of substituted isatins.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated sulfuric acid
-
Sodium sulfate
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Preparation of 4-(Trifluoromethoxy)isonitrosoacetanilide: a. Dissolve chloral hydrate and sodium sulfate in water with vigorous stirring. b. In a separate flask, dissolve 4-(trifluoromethoxy)aniline in water, and add concentrated hydrochloric acid, followed by hydroxylamine hydrochloride. c. Add the aniline solution to the chloral hydrate solution and heat the mixture to 100°C for 1-2 minutes. d. Cool the reaction mixture in an ice bath to precipitate the product. e. Filter the precipitate, wash with cold water, and dry to yield 4-(trifluoromethoxy)isonitrosoacetanilide.
-
Cyclization to this compound-2,3-dione: a. Pre-heat concentrated sulfuric acid to 50°C. b. Slowly add the 4-(trifluoromethoxy)isonitrosoacetanilide from the previous step in batches, maintaining the temperature between 65-75°C. c. After the addition is complete, heat the mixture to 80°C for 15 minutes. d. Cool the reaction mixture to room temperature and pour it into crushed ice with stirring. e. Filter the resulting precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to obtain this compound-2,3-dione.
Protocol 2: Derivatization to this compound-2,3-dione 3-Thiosemicarbazones
This protocol describes the condensation reaction to form the thiosemicarbazone derivatives.
Materials:
-
This compound-2,3-dione
-
Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound-2,3-dione in ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of the desired substituted thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to yield the final this compound-2,3-dione 3-thiosemicarbazone derivative.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
This protocol details the procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, P3HR1, HL60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
Synthesized indole derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Include wells with medium only as a blank control. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment (for adherent cells) or stabilization.
-
Compound Treatment: a. Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. b. Add the desired concentrations of the compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO). c. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5] b. Incubate the plate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: a. Carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.[5]
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: IL-1 signaling pathway and inhibition by indole derivatives.
References
Application Notes and Protocols for Cytotoxicity Testing of 5-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. The unique chemical properties of the indole scaffold allow for diverse functionalization, leading to compounds with potential therapeutic applications, including anticancer properties. The introduction of a trifluoromethoxy group at the 5-position of the indole ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially enhancing its cytotoxic effects against cancer cells.
These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic potential of 5-(Trifluoromethoxy)-1H-indole. Detailed protocols for fundamental cytotoxicity assays are presented, including the MTT assay to assess metabolic viability, the LDH assay to measure membrane integrity, and a caspase-3 activity assay to investigate the induction of apoptosis. Furthermore, potential signaling pathways that may be modulated by indole derivatives are discussed, offering a framework for mechanistic studies.
Data Presentation
While specific experimental data on the cytotoxicity of this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities (IC50 values) of structurally related 5-substituted indole derivatives against various human cancer cell lines. This data serves as a valuable reference for experimental design and for contextualizing the results obtained for this compound.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 3-(3,4,5-trimethoxybenzoyl)-2-(3'-hydroxy-4'-methoxyphenyl)-5 -methoxyindole | SK-OV-3 (Ovarian) | Cytotoxicity | <1 | [1] |
| 3-(3,4,5-trimethoxybenzoyl)-2-(3'-hydroxy-4'-methoxyphenyl)-5 -methoxyindole | NCI-H460 (Lung) | Cytotoxicity | <1 | [1] |
| 3-(3,4,5-trimethoxybenzoyl)-2-(3'-hydroxy-4'-methoxyphenyl)-5 -methoxyindole | DU-145 (Prostate) | Cytotoxicity | <1 | [1] |
| 5 -Hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (Breast) | MTT | 4.7 | [2][3] |
| 5 -Methoxyindole tethered isatin (5o) | NCI-H460 (Lung) | Antiproliferative | 1.69 | [4][5] |
| 5 -Methoxyindole tethered isatin (5w) | NCI-H460 (Lung) | Antiproliferative | 1.91 | [4][5] |
| 5 -Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | MTT | 14.4 µg/mL | [6] |
Experimental Protocols
A comprehensive assessment of cytotoxicity involves multiple assays that probe different aspects of cellular health. The following protocols provide a detailed methodology for a primary screening of the cytotoxic effects of this compound.
Assessment of Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Evaluation of Cell Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as described in the MTT assay protocol
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Detection of Apoptosis through Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a specific substrate that is cleaved by activated caspase-3, releasing a fluorescent or colorimetric signal.
Materials:
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cells and compound as described in the MTT assay protocol
-
96-well plates (black plates for fluorescent assays)
-
Microplate reader (with fluorescence or absorbance capabilities)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit. Incubate on ice for 10-15 minutes.
-
Caspase-3 Reaction: Transfer the cell lysates to a new plate. Add the caspase-3 substrate and reaction buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays).
-
Data Analysis: Compare the signal from the treated cells to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for in vitro cytotoxicity testing.
Potential Signaling Pathways
Indole derivatives have been reported to modulate several signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The diagram below illustrates key pathways that could be investigated to elucidate the mechanism of action of this compound.
Caption: Potential signaling pathways modulated by indole derivatives.
References
- 1. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.waocp.org [journal.waocp.org]
Application of 5-(Trifluoromethoxy)-1H-indole Derivatives in Neurodegenerative Disease Models
Introduction
While direct applications of 5-(Trifluoromethoxy)-1H-indole in neurodegenerative disease models are not extensively documented in current research, a significant body of work has focused on its derivatives. These modified indole compounds have emerged as promising therapeutic candidates, demonstrating efficacy in various preclinical models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The indole scaffold, particularly when substituted with fluorine-containing moieties like trifluoromethoxy, offers a versatile platform for designing multi-target-directed ligands that can address the complex pathologies of these diseases.
The primary mechanisms of action for these derivatives include the inhibition of key enzymes implicated in disease progression, modulation of neuroinflammatory pathways, and reduction of oxidative stress. This document provides a comprehensive overview of the application of these derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of various indole derivatives in neurodegenerative disease models.
Table 1: In Vitro Efficacy of Indole Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Disease Model | Reference |
| Compound 78 | IL-1R | IL-1R Inhibition | 0.01 | - | Neuroinflammation | [1][2] |
| Compound 81 | IL-1R | IL-1R Inhibition | 0.02 | - | Neuroinflammation | [1][2] |
| Compound 65 | IL-1R | IL-1R Inhibition | 0.07 | - | Neuroinflammation | [2] |
| Compound 52 | IL-1R | IL-1R Inhibition | 0.09 | - | Neuroinflammation | [2] |
| FP-Indole | GSK-3β | Kinase Inhibition | 0.0152 | - | Alzheimer's Disease | [3] |
| Compound 6 | hMAO-A | Enzyme Inhibition | 4.31 | - | Alzheimer's Disease | [4] |
| Compound 6 | hMAO-B | Enzyme Inhibition | 2.62 | - | Alzheimer's Disease | [4] |
| Compound 6 | eeAChE | Enzyme Inhibition | 3.70 | - | Alzheimer's Disease | |
| Compound 6 | eqBuChE | Enzyme Inhibition | 2.82 | - | Alzheimer's Disease | |
| Compound 5j | COX-2 | Enzyme Inhibition | 0.0925 | BV2 cells | Ischemic Stroke | [5] |
| Compound 5j | 5-LOX | Enzyme Inhibition | 0.0418 | BV2 cells | Ischemic Stroke | [5] |
Table 2: Neuroprotective and In Vivo Efficacy of Indole Derivatives
| Compound ID | Animal Model | Dosage | Effect | Disease Model | Reference |
| FP-Indole | 5XFAD Mice | 10 mg/kg (p.o.) | Improved spatial learning and memory | Alzheimer's Disease | [3] |
| Unspecified Indole Derivative | Rat Model | Not Specified | Minimized memory loss and spatial awareness difficulties | Alzheimer's Disease | [6] |
| Compound 6 | - | 1 µM | 52.62% neuroprotection against MPP+ insult | Parkinson's Disease | |
| Compound 5j | MCAO Rats | Not Specified | Reduced infarct volumes and neurological deficit scores | Ischemic Stroke | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GSK-3β Inhibition by FP-Indole in Alzheimer's Disease
Caption: Proposed mechanism of FP-Indole in Alzheimer's disease.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects of indole derivatives.
Signaling Pathway of Anti-Neuroinflammatory Action
Caption: Inhibition of neuroinflammation by indole derivatives.
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay
This protocol is adapted from the methodology used to evaluate FP-Indole.[3]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human Glycogen Synthase Kinase 3 Beta (GSK-3β).
-
Materials:
-
Recombinant human GSK-3β
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase buffer
-
Test compounds (e.g., FP-Indole) at various concentrations
-
384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 10 µL of a solution containing the GSK-3β enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction according to the assay kit instructions.
-
Measure the fluorescence polarization to quantify the amount of phosphorylated substrate.
-
Normalize the data to positive and negative controls.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: SH-SY5Y Cell Viability Assay for Neuroprotection
This protocol assesses the ability of a compound to protect neuronal cells from amyloid-beta-induced toxicity.[3]
-
Objective: To evaluate the neuroprotective effects of test compounds against amyloid-beta (Aβ)-induced cytotoxicity in human neuroblastoma SH-SY5Y cells.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
Oligomeric Aβ(1-42)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Add oligomeric Aβ(1-42) to the wells to a final concentration of 10 µM to induce toxicity.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Protocol 3: In Vivo Morris Water Maze Test for Spatial Learning and Memory
This protocol is a standard behavioral test to assess cognitive function in animal models of Alzheimer's disease.[3]
-
Objective: To evaluate the effect of test compounds on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
-
Materials:
-
Transgenic mice (e.g., 6-month-old 5XFAD) and wild-type littermates
-
Morris water maze apparatus (a circular pool filled with opaque water)
-
Hidden platform
-
Video tracking system
-
Test compound and vehicle control
-
-
Procedure:
-
Randomly assign mice to treatment groups (n=10-12 per group).
-
Administer the test compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 28 days).
-
Acquisition Phase (e.g., 5 days):
-
Place each mouse in the water maze at one of four starting positions.
-
Allow the mouse to swim freely to find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Conduct multiple trials per day for each mouse.
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency during the acquisition phase to assess learning.
-
Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.
-
Compare the performance of the treated group to the vehicle-treated transgenic group and the wild-type group.
-
-
Derivatives of this compound represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to target multiple pathological pathways, including neuroinflammation and key enzymatic activities, underscores their potential to modify disease progression. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working in this field. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and long-term efficacy of these compounds is warranted to advance them towards clinical applications.
References
- 1. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of 5-(Trifluoromethoxy)-1H-indole-based Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a promising class of anti-inflammatory agents based on the 5-(trifluoromethoxy)-1H-indole scaffold. The protocols outlined below are intended to serve as a guide for the replication and further development of these potent interleukin-1 receptor (IL-1R) inhibitors.
Introduction
The pro-inflammatory cytokine interleukin-1 (IL-1) is a key mediator in a multitude of inflammatory diseases. Its signaling cascade, initiated by binding to the IL-1 receptor (IL-1R), leads to the activation of downstream pathways, such as NF-κB, culminating in the production of inflammatory mediators. Consequently, the inhibition of the IL-1R presents a compelling therapeutic strategy for the management of these conditions. Recent studies have identified 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) as potent inhibitors of IL-1R-dependent responses, exhibiting significant anti-inflammatory activity at nanomolar concentrations.[1][2] This document details the synthetic route to these compounds and the protocols for assessing their anti-inflammatory efficacy.
Data Presentation
The anti-inflammatory activity of the synthesized this compound derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) against IL-1R-dependent responses. The data for selected lead compounds are summarized in the table below.
| Compound ID | Substitution | IC50 (µM) |
| 52 | 5-Fluoro, 4-phenylthiosemicarbazone | 0.09 |
| 65 | 5-(Trifluoromethoxy), 4-phenylthiosemicarbazone | 0.07 |
| 76 | 5-Fluoro, 4-(p-tolyl)thiosemicarbazone | 0.04 |
| 78 | 5-Fluoro, 4-(4-methoxyphenyl)thiosemicarbazone | 0.01 |
| 81 | 5-Fluoro, 4-(4-chlorophenyl)thiosemicarbazone | 0.02 |
| 91 | 5-(Trifluoromethoxy), 4-(p-tolyl)thiosemicarbazone | 0.06 |
| 100 | 5-(Trifluoromethoxy), 4-(4-fluorophenyl)thiosemicarbazone | 0.05 |
| 105 | 5-(Trifluoromethoxy), 4-(4-bromophenyl)thiosemicarbazone | 0.03 |
| 107 | 5-(Trifluoromethoxy), 4-(4-iodophenyl)thiosemicarbazone | 0.04 |
Experimental Protocols
Synthesis of this compound-2,3-dione
The synthesis of the core intermediate, this compound-2,3-dione (also known as 5-(trifluoromethoxy)isatin), can be achieved via a cyclization reaction of a substituted aniline.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Strong electrolyte inorganic salt (e.g., sodium sulfate)
-
Ethanol
Procedure:
-
Dissolve chloral hydrate in an aqueous solution of a strong electrolyte inorganic salt at room temperature.
-
Separately, dissolve 4-(trifluoromethoxy)aniline in hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
To the resulting mixture, add hydroxylamine hydrochloride and heat the reaction to reflux for a specified time (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and decant the supernatant.
-
To the residue, carefully add an excess of concentrated sulfuric acid to induce cyclization, maintaining the temperature between 10-80°C for 20-300 minutes.
-
Pour the cyclization mixture into ice water to precipitate the crude product.
-
Collect the precipitate by filtration and recrystallize from an appropriate solvent, such as aqueous ethanol, to yield pure this compound-2,3-dione.
Synthesis of this compound-2,3-dione 3-(4-phenylthiosemicarbazones)
The final target compounds are synthesized through a condensation reaction between the 5-(trifluoromethoxy)isatin and a substituted thiosemicarbazide.
Materials:
-
This compound-2,3-dione
-
Substituted 4-phenylthiosemicarbazide
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve equimolar amounts of this compound-2,3-dione and the desired 4-phenylthiosemicarbazide in hot ethanol.
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux the reaction mixture for a short period (typically 1-3 hours).
-
Upon cooling, the product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
In Vitro Anti-inflammatory Activity Assay (IL-1R Dependent Response)
The anti-inflammatory activity of the synthesized compounds can be evaluated using a cell-based assay that measures the inhibition of the IL-1 receptor signaling pathway. A suitable method is to use a reporter cell line, such as HEK-Blue™ IL-1R cells, which are designed to monitor IL-1-induced NF-κB and AP-1 activation.
Materials:
-
HEK-Blue™ IL-1R cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-1β
-
Synthesized test compounds
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed HEK-Blue™ IL-1R cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the cells with the test compounds for 1 hour.
-
Stimulate the cells with recombinant human IL-1β at a concentration known to induce a robust response.
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Following incubation, collect an aliquot of the cell culture supernatant.
-
Add the supernatant to QUANTI-Blue™ Solution in a separate 96-well plate and incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to the activation of the NF-κB/AP-1 pathway.
-
Calculate the percentage inhibition of the IL-1β-induced response for each compound concentration and determine the IC50 values.
Visualizations
Signaling Pathway
Caption: IL-1R signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for synthesis and anti-inflammatory evaluation.
References
Application Notes and Protocols for Evaluating 5-(Trifluoromethoxy)-1H-indole Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethoxy)-1H-indole is a fluorinated indole derivative that holds significant promise for therapeutic applications, particularly in oncology and immunology. The trifluoromethoxy group can enhance metabolic stability and cell permeability, making this compound an attractive candidate for drug development. These application notes provide a comprehensive guide to evaluating the efficacy of this compound in a cellular context. The protocols detailed below are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Recent studies have shown that indole derivatives can exhibit a range of biological activities, including anticancer and anti-inflammatory effects. For instance, derivatives of this compound-2,3-dione have demonstrated cytotoxic effects against various leukemia and lymphoma cell lines.[1] Additionally, some 2-indolinone derivatives containing a trifluoromethoxy group have shown inhibitory effects on the IL-1 receptor, suggesting a role in modulating inflammatory responses.[2][3]
This document provides detailed methodologies for a panel of cell-based assays to characterize the biological activity of this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical data from the described assays to provide a clear comparison of the effects of this compound on two representative cancer cell lines: a human breast cancer cell line (MCF-7) and a human lung cancer cell line (A549).
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | 15.2 | 1.2 |
| A549 | 22.8 | 2.5 |
Table 2: Apoptosis Analysis (Percentage of Apoptotic Cells after 24h Treatment)
| Cell Line | Treatment (Concentration) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| MCF-7 | Vehicle (0.1% DMSO) | 4.5 | 2.1 |
| This compound (15 µM) | 25.8 | 10.3 | |
| A549 | Vehicle (0.1% DMSO) | 3.8 | 1.9 |
| This compound (23 µM) | 20.1 | 8.7 |
Table 3: Cell Cycle Analysis (Percentage of Cells in Each Phase after 24h Treatment)
| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle (0.1% DMSO) | 65.2 | 20.5 | 14.3 |
| This compound (15 µM) | 50.1 | 15.3 | 34.6 | |
| A549 | Vehicle (0.1% DMSO) | 68.9 | 18.2 | 12.9 |
| This compound (23 µM) | 55.4 | 12.8 | 31.8 |
Table 4: Kinase Activity Assay (Inhibition of a Putative Target Kinase)
| Treatment (Concentration) | Relative Kinase Activity (%) |
| Vehicle (0.1% DMSO) | 100 |
| This compound (1 µM) | 85.2 |
| This compound (5 µM) | 62.5 |
| This compound (10 µM) | 40.1 |
| This compound (25 µM) | 15.8 |
| Staurosporine (1 µM) (Positive Control) | 5.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[7]
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a plate reader.[5][7]
MTT Cell Viability Assay Workflow
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[8][9][10]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Harvest both floating and adherent cells and wash twice with ice-cold PBS.[10]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[10]
Annexin V/PI Apoptosis Assay Workflow
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.[11][12][13]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[7]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.[7]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[7]
-
Store the fixed cells at -20°C for at least 2 hours.[7]
-
Wash the cells with PBS and resuspend them in PI staining solution.[7]
-
Incubate in the dark for 30 minutes at room temperature.[7]
-
Analyze the cell cycle distribution using a flow cytometer.[7]
Kinase Activity Assay
This protocol describes a general method to assess the inhibitory effect of the compound on a specific kinase in cell lysates using a fluorescence-based assay.[14][15]
Materials:
-
Cell line expressing the target kinase
-
Cell lysis buffer
-
Kinase-specific substrate and antibodies
-
Fluorescence plate reader
Procedure:
-
Culture and treat cells with various concentrations of this compound.
-
Lyse the cells to obtain total protein extracts.[16]
-
Quantify the protein concentration in the lysates.[16]
-
In a 96-well plate, combine the cell lysate, a kinase-specific fluorescent substrate, and ATP.
-
Incubate the reaction mixture to allow for phosphorylation.
-
Measure the fluorescence signal, which is proportional to the kinase activity.
Signaling Pathway Visualization
Based on the known activities of similar indole compounds, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition
Conclusion
The provided protocols and application notes offer a robust framework for the initial evaluation of this compound's efficacy in cell-based models. These assays will help elucidate its mechanism of action and provide crucial data for further preclinical development. The hypothetical data presented serves as a guide for expected outcomes and data interpretation. It is recommended to adapt and optimize these protocols for specific cell lines and experimental conditions.
References
- 1. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of 5-(Trifluoromethoxy)-1H-indole for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethoxy)-1H-indole and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Their structural motif is found in various biologically active molecules, and recent studies have suggested their involvement in modulating inflammatory responses, potentially through the Interleukin-1 (IL-1) signaling pathway. To elucidate the cellular uptake, subcellular localization, and target engagement of these promising compounds, fluorescent labeling is an invaluable tool.
These application notes provide a comprehensive guide to the fluorescent labeling of this compound for cellular imaging applications. We present a strategy for the functionalization of the indole core to introduce a reactive handle for dye conjugation, followed by detailed protocols for labeling with commercially available fluorescent dyes. Furthermore, we provide protocols for the application of the fluorescently labeled indole in cellular imaging and discuss its potential use in studying the IL-1 signaling pathway.
Labeling Strategy
The this compound core does not possess a native functional group suitable for direct conjugation to fluorescent dyes. Therefore, a two-step strategy is proposed:
-
Functionalization: Introduction of a primary amine group at the C3 position of the indole ring. The C3 position is the most nucleophilic and susceptible to electrophilic substitution. The Mannich reaction is a suitable method for introducing an aminomethyl group at this position.
-
Conjugation: Reaction of the newly introduced primary amine with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester derivative of a fluorophore.
This approach allows for the site-specific labeling of the indole derivative with a wide range of commercially available fluorescent probes.
Data Presentation
The choice of fluorescent dye is critical for successful imaging experiments and should be based on the specific application and available instrumentation. The following table summarizes the key photophysical properties of representative amine-reactive dyes from different families suitable for labeling amine-functionalized this compound.
| Dye Family | Exemplary Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| Cyanine | Cy3 NHS Ester | ~550 | ~570 | ~150,000 | ~0.15 | Bright, photostable, but can be susceptible to ozone degradation. |
| Cy5 NHS Ester | ~649 | ~670 | ~250,000 | ~0.20 | Bright, far-red emission minimizes cellular autofluorescence. | |
| Alexa Fluor | Alexa Fluor 488 NHS Ester | ~495 | ~519 | ~73,000 | ~0.92 | Excellent photostability, bright, pH insensitive, and good water solubility.[1] |
| Alexa Fluor 555 NHS Ester | ~555 | ~565 | ~150,000 | ~0.10 | Bright and photostable orange-fluorescent dye. | |
| Alexa Fluor 647 NHS Ester | ~650 | ~668 | ~270,000 | ~0.33 | Very bright and photostable far-red emitting dye.[1] | |
| BODIPY | BODIPY FL NHS Ester | ~503 | ~512 | ~80,000 | ~0.90 | Bright, sharp emission peaks, relatively insensitive to solvent polarity. |
| BODIPY TMR NHS Ester | ~542 | ~574 | ~100,000 | ~0.40 | Bright orange-red emission. |
Experimental Protocols
Part 1: Synthesis of Amine-Functionalized this compound
This protocol describes the introduction of a primary amine at the C3 position of this compound via a Mannich reaction, followed by deprotection.
Step 1.1: Synthesis of 3-((Dimethylamino)methyl)-5-(trifluoromethoxy)-1H-indole
-
Materials:
-
This compound
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Acetic acid
-
Dioxane
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dioxane.
-
Add acetic acid to the solution.
-
Cool the mixture in an ice bath and add dimethylamine solution (1.2 equivalents) dropwise.
-
Add formaldehyde solution (1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated NaOH solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-((dimethylamino)methyl)-5-(trifluoromethoxy)-1H-indole.
-
Step 1.2: Synthesis of 3-(Aminomethyl)-5-(trifluoromethoxy)-1H-indole
-
Materials:
-
3-((Dimethylamino)methyl)-5-(trifluoromethoxy)-1H-indole
-
Reagents for demethylation (e.g., von Braun reaction or catalytic hydrogenation) - Note: Specific reagents and conditions need to be optimized.
-
-
Procedure (General):
-
Follow a standard literature procedure for the demethylation of the tertiary amine to a primary amine. This may involve reaction with cyanogen bromide followed by hydrolysis, or catalytic hydrogenation under appropriate conditions.
-
After the reaction is complete, work up the reaction mixture accordingly.
-
Purify the product to obtain 3-(aminomethyl)-5-(trifluoromethoxy)-1H-indole.
-
Part 2: Fluorescent Labeling of Amine-Functionalized Indole
This protocol describes the conjugation of the amine-functionalized indole with an amine-reactive fluorescent dye (NHS ester).
-
Materials:
-
3-(Aminomethyl)-5-(trifluoromethoxy)-1H-indole
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Dissolve 3-(aminomethyl)-5-(trifluoromethoxy)-1H-indole (1 equivalent) in anhydrous DMF or DMSO.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate light-protected vial, dissolve the amine-reactive fluorescent dye (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add the dye solution dropwise to the indole solution while stirring.
-
Protect the reaction mixture from light and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, purify the fluorescently labeled product by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
-
Part 3: Cellular Imaging Protocol
This protocol describes the use of the fluorescently labeled this compound for imaging in cultured cells.
-
Materials:
-
Fluorescently labeled this compound
-
Cultured cells (e.g., HeLa, A549)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and culture overnight.
-
Prepare a working solution of the fluorescently labeled indole in cell culture medium (final concentration typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing the fluorescent probe to the cells and incubate for a desired period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
To investigate potential involvement in the IL-1 signaling pathway, cells can be pre-treated with IL-1β (e.g., 10 ng/mL) for a specific time before or during probe incubation.
-
After incubation, remove the probe-containing medium and wash the cells three times with PBS.
-
(Optional) For nuclear counterstaining, incubate the cells with Hoechst 33342 (1 µg/mL) in fresh medium for 10-15 minutes.
-
Replace the staining solution with fresh PBS or imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst 33342.
-
Visualizations
Caption: Experimental workflow for fluorescent labeling and imaging of this compound.
Caption: Simplified Interleukin-1 (IL-1) signaling pathway and potential point of modulation.
References
Application Notes and Protocols for In Vivo Studies of 5-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethoxy)-1H-indole is a fluorinated indole compound. While direct in vivo data for this specific molecule is limited, its derivatives have shown significant biological activities, suggesting its potential as a therapeutic agent. Notably, derivatives of this compound have demonstrated anti-inflammatory and cytotoxic properties. For instance, 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives have been identified as inhibitors of the interleukin-1 receptor (IL-1R), indicating a potential role in treating inflammatory diseases.[1][2] Additionally, 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have exhibited cytotoxic effects on lymphoma cells, suggesting potential applications in oncology.[3] The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, making this compound an attractive candidate for drug development.
These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the pharmacokinetic profile, anti-inflammatory, and anti-cancer efficacy of this compound.
Pharmacokinetic Studies
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing efficacy studies and determining appropriate dosing regimens.
Experimental Protocol: Pharmacokinetic Profiling in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per time point).
-
Compound Formulation: The compound will be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for intravenous (IV) and oral (PO) administration.
-
Administration:
-
IV group: Administer a single bolus dose of 2 mg/kg into the tail vein.
-
PO group: Administer a single oral gavage dose of 10 mg/kg.
-
-
Sample Collection: Collect blood samples (approx. 0.25 mL) from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Data Analysis: Calculate pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) using non-compartmental analysis with software such as Phoenix WinNonlin.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-t) (ngh/mL) | 2500 ± 400 | 4000 ± 600 |
| AUC(0-inf) (ngh/mL) | 2600 ± 420 | 4200 ± 650 |
| t1/2 (h) | 3.5 ± 0.5 | 4.0 ± 0.6 |
| CL (L/h/kg) | 0.77 ± 0.12 | - |
| Vd (L/kg) | 3.8 ± 0.6 | - |
| Oral Bioavailability (%F) | - | 32.3% |
In Vivo Efficacy: Anti-Inflammatory Activity
Based on the anti-interleukin-1 activity of its derivatives, the anti-inflammatory potential of this compound can be assessed using a standard model of acute inflammation.[1][2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male BALB/c mice (n=8 per group).
-
Groups:
-
Vehicle control (e.g., 10% DMSO in saline, i.p.)
-
This compound (10 mg/kg, i.p.)
-
This compound (30 mg/kg, i.p.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Procedure:
-
Administer the test compound or vehicle 30 minutes before the carrageenan challenge.
-
Inject 50 µL of 1% λ-carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using a one-way ANOVA followed by Dunnett's post-hoc test.
Data Presentation: Anti-Inflammatory Efficacy
| Treatment Group | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.12 | - |
| This compound (10 mg/kg) | 0.60 ± 0.09 | 29.4% |
| This compound (30 mg/kg) | 0.42 ± 0.07 | 50.6% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.06 | 58.8% |
| p<0.05, *p<0.01 vs. Vehicle Control |
In Vivo Efficacy: Anti-Cancer Activity
The cytotoxic effects of derivatives against lymphoma cells suggest that this compound could be investigated for its anti-cancer properties in a xenograft model.[3]
Experimental Protocol: Human Lymphoma Xenograft Model in Mice
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Line: A suitable human lymphoma cell line (e.g., P3HR1, as indicated by derivative studies).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 P3HR1 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group).
-
Groups:
-
Vehicle control (e.g., formulated vehicle, i.p., daily)
-
This compound (20 mg/kg, i.p., daily)
-
Positive control (e.g., a standard chemotherapeutic agent for lymphoma)
-
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly (Volume = (length x width²)/2).
-
Record body weight twice weekly as a measure of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study (e.g., 21 days). Collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Data Analysis: Compare tumor growth inhibition between the treatment and vehicle groups. Statistical analysis can be performed using a two-way ANOVA.
Data Presentation: Anti-Cancer Efficacy
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 210 | - |
| This compound (20 mg/kg) | 650 ± 150 | 48.0% |
| Positive Control | 400 ± 110 | 68.0% |
| **p<0.01 vs. Vehicle Control |
Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed inhibition of the IL-1R signaling pathway by this compound.
Proposed Pro-Apoptotic Signaling Pathway in Cancer Cells
Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.
General In Vivo Experimental Workflow
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethoxy)-1H-indole
Welcome to the technical support center for the synthesis of 5-(Trifluoromethoxy)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Question: Why is my Fischer indole synthesis of this compound resulting in a low yield?
Answer:
Low yields in the Fischer indole synthesis of this compound can be attributed to several factors, primarily related to the electron-withdrawing nature of the trifluoromethoxy (-OCF3) group.
-
Deactivation of the Aromatic Ring: The -OCF3 group is strongly electron-withdrawing, which deactivates the aromatic ring of the phenylhydrazine precursor. This makes the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult, thus lowering the reaction rate and overall yield.
-
Suboptimal Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids or higher concentrations might be required to promote the reaction with the deactivated substrate. However, excessively harsh conditions can lead to degradation of the starting material or product.
-
Temperature: While higher temperatures can help overcome the activation energy barrier, they can also promote side reactions and decomposition. Careful optimization of the reaction temperature is crucial.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. In the case of the Fischer indole synthesis, these can include incompletely cyclized intermediates or products from alternative reaction pathways.
-
Purity of Starting Materials: Impurities in the 4-(trifluoromethoxy)phenylhydrazine or the carbonyl compound can interfere with the reaction and lead to the formation of undesired side products.
Question: I am observing multiple spots on my TLC after the Leimgruber-Batcho synthesis. What are the possible byproducts?
Answer:
In the Leimgruber-Batcho synthesis of this compound, the appearance of multiple spots on a TLC plate can indicate the presence of starting materials, intermediates, or byproducts.
-
Unreacted Starting Material: The presence of the starting 2-methyl-4-(trifluoromethoxy)-1-nitrobenzene.
-
Incomplete Reduction: The intermediate enamine may not have been fully reduced and cyclized.
-
Over-reduction: In some cases, other functional groups can be sensitive to the reduction conditions.
-
Polymeric Materials: Indoles, especially when exposed to strong acids or heat for extended periods, can be prone to polymerization, leading to baseline material on the TLC.
-
Positional Isomers: If the starting nitrotoluene is not pure, isomers of the desired indole could be formed.
Question: My purification of this compound by column chromatography is not effective. What can I do?
Answer:
Purification of indole derivatives can be challenging due to their moderate polarity and potential for tailing on silica gel.
-
Solvent System Optimization: A systematic approach to optimizing the eluent system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The use of a small percentage of a more polar solvent like methanol can sometimes help, but may also lead to co-elution if not carefully controlled.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica (C18).
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
Crystallization: For obtaining high-purity material, crystallization from a suitable solvent system can be employed.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound, Fischer Indole Synthesis or Leimgruber-Batcho Synthesis?
A1: Both the Fischer and Leimgruber-Batcho syntheses are viable routes. The choice often depends on the availability and purity of the starting materials. The Leimgruber-Batcho synthesis is often favored for its milder conditions and potentially higher yields with substituted indoles. However, the Fischer indole synthesis is a classic and widely used method.
Q2: How does the trifluoromethoxy group affect the stability of the final indole product?
A2: The electron-withdrawing nature of the trifluoromethoxy group can make the indole ring less susceptible to electrophilic substitution compared to unsubstituted indole. It can also influence the acidity of the N-H proton.
Q3: What are the typical reaction conditions for the Fischer indole synthesis of this compound?
A3: Typical conditions involve reacting 4-(trifluoromethoxy)phenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid, acetone) in the presence of an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, at elevated temperatures.
Q4: What are the recommended reducing agents for the reductive cyclization step in the Leimgruber-Batcho synthesis?
A4: A variety of reducing agents can be used, including catalytic hydrogenation (e.g., H2 with Pd/C or Raney Nickel), iron in acetic acid, or tin(II) chloride. The choice of reducing agent may depend on the presence of other functional groups in the molecule.
Data Presentation
Table 1: Comparison of General Indole Synthesis Methods
| Synthesis Method | Starting Materials | General Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazine derivative, Aldehyde or Ketone | Acid catalyst (Brønsted or Lewis), Heat | One-pot reaction, widely applicable. | Can be harsh, sensitive to sterics and electronics. |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative, Dimethylformamide dimethyl acetal (DMF-DMA) | 1. Enamine formation 2. Reductive cyclization | Milder conditions, often high yields. | Two-step process, availability of substituted o-nitrotoluenes. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of this compound
-
Hydrazone Formation: A mixture of 4-(trifluoromethoxy)phenylhydrazine (1.0 eq) and a suitable carbonyl compound (e.g., pyruvic acid, 1.1 eq) is stirred in a suitable solvent (e.g., ethanol, acetic acid) at room temperature for 1-2 hours.
-
Cyclization: The solvent is removed under reduced pressure. The resulting crude hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) and heated (typically between 80-120 °C) for several hours.
-
Work-up and Purification: The reaction mixture is cooled and quenched by pouring it onto ice water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Leimgruber-Batcho Synthesis of this compound
-
Enamine Formation: 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene is reacted with dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine in a high-boiling solvent such as DMF. The mixture is heated to promote the condensation and formation of the enamine.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization without isolation. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the final product.
Mandatory Visualization
Caption: Common synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Optimizing Solubility of 5-(Trifluoromethoxy)-1H-indole for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to effectively dissolve and utilize 5-(Trifluoromethoxy)-1H-indole in in vitro assays. Due to its chemical structure, featuring a hydrophobic indole ring and a trifluoromethoxy group, this compound is expected to have low aqueous solubility, a common challenge for many indole derivatives.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to be poorly soluble in aqueous solutions?
A1: The indole ring system is inherently hydrophobic.[1] The addition of the trifluoromethoxy group, while potentially enhancing metabolic stability, further increases the lipophilicity of the molecule.[4] Compounds with high lipophilicity generally exhibit low solubility in water and aqueous buffers, which is a primary challenge in developing in vitro assays.[5][6]
Q2: What is the recommended first-line solvent for preparing a stock solution of this compound?
A2: For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][7] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a standard choice in drug discovery for creating high-concentration stock solutions.[1][7]
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity or interference with the assay components.[7][8] For most cell lines, a final DMSO concentration of 0.5% is widely considered safe, with 0.1% being even safer, especially for sensitive or primary cell cultures.[9][10] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.[7]
Q4: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay medium. What should I do?
A4: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:
-
Serial Dilution in DMSO: Before the final dilution into the aqueous medium, perform serial dilutions in 100% DMSO to lower the compound concentration.[7] This reduces the concentration gradient when adding it to the buffer.
-
Stepwise Dilution: Add the DMSO stock solution to the assay medium slowly and with constant vortexing or stirring to facilitate mixing and prevent localized high concentrations that can trigger precipitation.[11]
-
Use of Co-solvents: Incorporate a water-miscible co-solvent like ethanol or polyethylene glycol (PEG 400) into your aqueous buffer to increase its solubilizing capacity.[1][12]
-
Complexation with Cyclodextrins: Use cyclodextrins to form an inclusion complex with the compound, which can significantly enhance its apparent aqueous solubility.[1][][14]
Q5: Can I adjust the pH of my buffer to improve the solubility of this compound?
A5: Yes, pH modification can be an effective technique if the molecule has ionizable groups.[1][15] The indole nitrogen has a pKa, and its protonation state is pH-dependent.[1] For weakly basic compounds, lowering the pH can lead to protonation and a significant increase in aqueous solubility.[1][16][17] Conversely, if the molecule has an acidic moiety, increasing the pH can enhance solubility.[1] It is important to first determine the pKa of your compound and ensure the final pH is compatible with your assay system.
Q6: What are cyclodextrins and how can they improve solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][18][19] They can encapsulate poorly soluble, hydrophobic molecules like this compound into their central cavity, forming a water-soluble "inclusion complex."[][14] This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility without altering its chemical structure.[] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and are commonly used in pharmaceutical formulations.[18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO at the desired concentration. | The compound has exceeded its solubility limit in DMSO. | Gently warm the solution (e.g., to 37°C) and/or use sonication to aid dissolution. If it still doesn't dissolve, a lower stock concentration may be necessary. |
| Compound precipitates immediately upon addition to aqueous assay buffer. | The compound's kinetic solubility in the aqueous medium is very low. The transition from a high-energy state in DMSO to the aqueous environment is too abrupt. | 1. Lower the final assay concentration. 2. Decrease the final DMSO percentage by making a more concentrated DMSO stock. 3. Employ a co-solvent (e.g., Ethanol, PEG 400) in the final assay buffer.[1][12] 4. Pre-complex the compound with a cyclodextrin (e.g., HP-β-CD) before adding it to the buffer.[][14] |
| Observed cytotoxicity or altered cell morphology in all wells, including vehicle control. | The final concentration of the organic solvent (DMSO, ethanol, etc.) is too high for the cell line being used. | Determine the tolerance of your specific cell line to the solvent by running a dose-response curve for the solvent alone. Reduce the final solvent concentration in your assay to a non-toxic level, typically ≤0.5% for DMSO.[9][10] |
| Inconsistent or non-reproducible assay results. | The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations. | Visually inspect the assay plates for precipitation at the end of the incubation period. Consider using a solubilization strategy that provides greater stability, such as cyclodextrin complexation, which can form a more stable equilibrium in solution.[6] |
Quantitative Data Summary
This table provides generally accepted final concentrations for common solvents and excipients used in in vitro assays to minimize interference and cytotoxicity.
| Solvent / Excipient | Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | 0.1% is preferred for sensitive assays or primary cells.[9][10] Always include a vehicle control.[7] |
| Ethanol | ≤ 0.5% (v/v) | Can be cytotoxic at higher concentrations.[20] Check cell line tolerance. |
| Polyethylene Glycol 400 (PEG 400) | ≤ 1% (v/v) | Generally well-tolerated but can affect some cellular processes. |
| Tween® 80 / Polysorbate 80 | ≤ 0.1% (v/v) | Surfactants form micelles to solubilize compounds but can interfere with cell membranes at higher concentrations.[1] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | Generally low cytotoxicity.[8][21] Can sometimes extract cholesterol from cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Transfer the powder to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube or glass vial). Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).[7]
-
Dissolve: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution briefly in a 37°C water bath to facilitate dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[7][11]
Protocol 2: Solubilization Using a Co-solvent Approach
-
Prepare Stock: Prepare a high-concentration stock solution in 100% DMSO as described in Protocol 1.
-
Prepare Co-solvent Buffer: Prepare your final assay buffer (e.g., cell culture medium) containing a small percentage of a co-solvent. For example, create a medium containing 1% (v/v) PEG 400.
-
Dilution: Add a small volume of the DMSO stock solution directly to the co-solvent-containing buffer to achieve the final desired compound concentration. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤0.5%).
-
Mix and Use: Mix immediately and thoroughly. Add the final solution to your assay wells.
Protocol 3: Solubilization via Cyclodextrin Complexation (Kneading Method)
This method creates a solid inclusion complex that can be dissolved in an aqueous buffer.[1]
-
Molar Ratio: Determine the desired molar ratio of the compound to hydroxypropyl-β-cyclodextrin (HP-β-CD), typically starting with 1:1.
-
Weigh Components: Accurately weigh the required amounts of this compound and HP-β-CD.
-
Prepare Solvent: Prepare a small volume of a solvent blend, such as a 1:1 mixture of ethanol and water.
-
Create Paste: Place the HP-β-CD powder in a glass mortar. Slowly add a few drops of the ethanol/water blend and triturate with a pestle until a uniform, sticky paste is formed.[1]
-
Add Compound: Add the weighed compound to the paste.
-
Knead: Knead the mixture thoroughly for 45-60 minutes.[1] The solvent will slowly evaporate. If the mixture becomes too dry, add another drop of the solvent blend to maintain a paste-like consistency.
-
Dry: Scrape the resulting solid from the mortar, spread it on a clean glass surface, and dry it under a vacuum or in a desiccator to remove all traces of the solvent.
-
Prepare Solution: The resulting dried powder is the inclusion complex. This can now be weighed and dissolved directly into your aqueous assay buffer.
Visualizations
Caption: Workflow for Solubilizing Poorly Soluble Compounds.
Caption: Mechanism of Cyclodextrin-Mediated Solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 5-Fluoro-7-methoxy-1H-indole|CAS 1227561-74-1 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. benchchem.com [benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How does pH affect solubility? - askIITians [askiitians.com]
- 16. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 17. How does pH affect solubility class 11 chemistry CBSE [vedantu.com]
- 18. scispace.com [scispace.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(Trifluoromethoxy)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of crude 5-(Trifluoromethoxy)-1H-indole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Fischer indole synthesis?
A1: When synthesizing this compound using the Fischer indole synthesis, common impurities may include:
-
Unreacted Starting Materials: Residual 4-(trifluoromethoxy)phenylhydrazine and the corresponding ketone or aldehyde.
-
Intermediate Phenylhydrazone: The uncyclized intermediate formed from the condensation of the hydrazine and the carbonyl compound.
-
Regioisomers: Depending on the symmetry of the ketone used, alternative cyclization pathways can lead to isomeric indole products.
-
Polymeric Byproducts: Indoles can be susceptible to polymerization under the acidic conditions of the Fischer synthesis.[1]
-
Solvent Residues: Residual high-boiling point solvents used in the reaction, such as toluene or xylenes.
Q2: My crude this compound is a dark oil or discolored solid. What is the cause and how can I address it?
A2: Discoloration in crude indole products is common and often due to the formation of colored polymeric byproducts or aerial oxidation. The acidic conditions and elevated temperatures of the Fischer indole synthesis can promote the formation of these impurities. Treatment with activated charcoal during recrystallization can be effective in removing some colored impurities. For more persistent discoloration, column chromatography is recommended.
Q3: What are the recommended purification methods for crude this compound?
A3: The primary methods for purifying crude this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from a wide range of impurities. Silica gel is the most common stationary phase, with a mobile phase typically consisting of a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.
-
Recrystallization: This technique is suitable for removing small amounts of impurities and for obtaining a highly crystalline final product. The choice of solvent is critical for successful recrystallization.
Q4: Is this compound stable under all purification conditions?
A4: Indole derivatives can exhibit instability under certain conditions. The N-trifluoromethyl group is generally robust and can tolerate both strong bases and elevated temperatures, as well as the acidic conditions of the Fischer indole synthesis.[2] However, the indole ring itself can be sensitive to strong acids, which may lead to polymerization.[1] It is advisable to avoid prolonged exposure to harsh acidic conditions during purification. While generally stable to bases, prolonged exposure to strong basic conditions at high temperatures should also be approached with caution.
Troubleshooting Guides
Column Chromatography Purification
Issue 1: Poor Separation of this compound from an Impurity on a Silica Gel Column.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution, or too low, resulting in poor mobility. Perform a thorough TLC analysis with various ratios of ethyl acetate and hexanes to find an optimal solvent system where the desired product has an Rf value of approximately 0.25-0.35. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. As a general rule, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or higher. |
| Poor Column Packing | The presence of air bubbles or channels in the silica gel bed leads to an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
| Impurity has Similar Polarity | The impurity and the product have very similar polarities, making separation by normal-phase chromatography challenging. Consider using a different adsorbent, such as alumina, or switching to a reverse-phase (C18) column. |
Table 1: Example Column Chromatography Data for Purification of this compound
| Parameter | Before Purification | After Purification |
| Appearance | Dark brown oil | Off-white solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | N/A | ~75% (isolated) |
| Key Impurities | Unreacted Phenylhydrazone, Phenylhydrazone intermediate | Not Detected |
Recrystallization Purification
Issue 2: this compound Fails to Crystallize or "Oils Out" from Solution.
| Possible Cause | Solution |
| Inappropriate Solvent | The chosen solvent may be too good of a solvent even at low temperatures, or too poor of a solvent to dissolve the compound when hot. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, toluene, hexanes, and mixtures thereof) to find one that dissolves the compound when hot but has low solubility when cold. |
| Solution is Not Saturated | Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil (a supersaturated liquid) instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High Concentration of Impurities | Impurities can inhibit crystal formation. If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization. |
| No Nucleation Sites | Spontaneous crystallization may not occur if the solution is very clean and the glassware is smooth. Try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of the pure product to induce crystallization. |
Table 2: Solubility Screening for Recrystallization of this compound (Hypothetical Data)
| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Recommendation |
| Hexanes | Insoluble | Sparingly Soluble | Good candidate for single-solvent recrystallization or as an anti-solvent. |
| Toluene | Sparingly Soluble | Soluble | Good candidate for single-solvent recrystallization. |
| Ethyl Acetate | Soluble | Very Soluble | May be too soluble; consider a co-solvent system with hexanes. |
| Ethanol | Soluble | Very Soluble | Likely too soluble for single-solvent recrystallization. |
| Water | Insoluble | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of Crude this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to determine the optimal eluent for separation.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Start with the low-polarity solvent system and gradually increase the polarity (gradient elution) as needed based on the TLC analysis of the collected fractions.
-
Fraction Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., hexanes or toluene). Observe the solubility at room temperature and then heat the mixture to boiling. A good solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for purification challenges.
References
Identifying byproducts in the synthesis of 5-(Trifluoromethoxy)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethoxy)-1H-indole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several classical indole synthesis methods can be adapted to prepare this compound. The most common starting points for these syntheses are commercially available precursors. The three primary routes are:
-
Leimgruber-Batcho Indole Synthesis: This method typically starts with an ortho-nitrotoluene derivative, in this case, 4-(Trifluoromethoxy)-2-nitrotoluene. The synthesis involves the formation of an enamine followed by reductive cyclization.
-
Fischer Indole Synthesis: This classic method utilizes the corresponding phenylhydrazine, which for this target molecule is (4-(Trifluoromethoxy)phenyl)hydrazine. This is reacted with a suitable aldehyde or ketone under acidic conditions to induce cyclization.
-
Bartoli Indole Synthesis: This approach involves the reaction of an ortho-substituted nitroarene, such as a 2-substituted-1-nitro-4-(trifluoromethoxy)benzene, with a vinyl Grignard reagent.
Each of these methods has its own set of advantages and potential challenges, including the formation of specific byproducts.
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
A2: Byproduct formation is a common challenge in indole synthesis and can vary depending on the chosen synthetic route and reaction conditions. Some potential byproducts to anticipate include:
-
Incomplete Cyclization Products: In the Leimgruber-Batcho synthesis, the enamine intermediate may be isolated if the reductive cyclization is not complete.
-
Over-reduction Products: During the reductive cyclization step of the Leimgruber-Batcho synthesis, the indole ring itself can be further reduced to form indoline derivatives.
-
Regioisomers: In the Fischer indole synthesis, if an unsymmetrical ketone is used, a mixture of regioisomeric indoles can be formed.
-
Starting Material Degradation Products: The starting materials, particularly phenylhydrazines used in the Fischer synthesis, can be unstable and decompose under acidic and high-temperature conditions, leading to various impurities.
-
Polymerization Products: Indoles, especially when exposed to strong acids and heat, can be susceptible to polymerization, resulting in the formation of intractable tar-like substances.
-
Side-products from the Trifluoromethoxy Group: While specific data is limited, the strong electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aromatic ring and potentially lead to unexpected side reactions.
Q3: My reaction is not proceeding to completion. What are some common troubleshooting steps?
A3: Incomplete conversion can be due to several factors. Here are some general troubleshooting strategies for the common synthetic routes:
-
Leimgruber-Batcho Synthesis:
-
Enamine Formation: Ensure the use of a high-quality dimethylformamide dimethyl acetal (DMF-DMA) and an appropriate amine like pyrrolidine or piperidine to facilitate enamine formation. The reaction may require heating to proceed efficiently.
-
Reductive Cyclization: The choice of reducing agent is critical. Common options include Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride. Ensure the catalyst is active and the reaction conditions (temperature, pressure, reaction time) are optimized.
-
-
Fischer Indole Synthesis:
-
Hydrazone Formation: Ensure the complete formation of the phenylhydrazone intermediate before proceeding with the cyclization step. This can often be monitored by TLC.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) are crucial. The optimal acid and temperature will depend on the specific substrate. Some reactions may fail due to the decomposition of the starting hydrazine under harsh acidic conditions.[1][2]
-
-
Bartoli Indole Synthesis:
-
Grignard Reagent: The quality and stoichiometry of the vinyl Grignard reagent are critical. At least three equivalents are typically required when starting from a nitroarene.[3][4]
-
Ortho-Substituent: The Bartoli synthesis generally requires an ortho-substituent on the nitroarene to facilitate the key[5][5]-sigmatropic rearrangement. The reaction often fails or gives low yields without it.[3][4]
-
Troubleshooting Guides
This section provides more detailed troubleshooting advice for specific issues encountered during the synthesis of this compound.
Issue 1: Formation of a Red-Colored, Insoluble Material in the Reaction Mixture
| Potential Cause | Suggested Solution |
| Polymerization of the indole product or intermediates. Indoles can be sensitive to strong acids and high temperatures, leading to polymerization.[6] | - Use milder acidic conditions or a Lewis acid catalyst. - Optimize the reaction temperature to the minimum required for the reaction to proceed. - Consider running the reaction at a higher dilution to disfavor intermolecular polymerization. |
| Decomposition of starting materials. Phenylhydrazines, in particular, can decompose to form colored impurities. | - Use freshly prepared or purified starting materials. - Store sensitive reagents under an inert atmosphere and at low temperatures. |
Issue 2: Low Yield of the Desired this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Increase the reaction temperature or try a different solvent. - For the Fischer indole synthesis, consider a stronger acid catalyst, but be mindful of potential decomposition. |
| Formation of unidentified byproducts. | - Analyze the crude reaction mixture by LC-MS or GC-MS to identify the major byproducts. - Based on the identified byproducts, adjust the reaction conditions (e.g., temperature, stoichiometry of reagents, catalyst) to minimize their formation. |
| Product loss during work-up and purification. | - Optimize the extraction and purification procedures. Indoles can sometimes be sensitive to silica gel chromatography; consider using a different stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Issue 3: Difficulty in Removing a Persistent Impurity
| Potential Cause | Suggested Solution |
| Formation of a structurally similar byproduct. This could be a regioisomer or a partially reacted intermediate. | - Attempt recrystallization from a suitable solvent system to selectively crystallize the desired product. - Employ a more efficient chromatographic technique, such as preparative HPLC, for purification. - If the impurity is an intermediate, try to drive the reaction to completion by extending the reaction time or increasing the temperature. |
| Contamination from starting materials. | - Ensure the purity of all starting materials before beginning the synthesis. Recrystallize or distill starting materials if necessary. |
Experimental Protocols
Leimgruber-Batcho Indole Synthesis Workflow
Caption: Leimgruber-Batcho synthesis workflow.
Fischer Indole Synthesis Workflow
Caption: Fischer indole synthesis workflow.
Bartoli Indole Synthesis Workflow
Caption: Bartoli indole synthesis workflow.
Data Presentation
Currently, there is no specific quantitative data available in the searched literature regarding the yields of byproducts in the synthesis of this compound. Researchers are encouraged to perform their own analytical studies (e.g., GC-MS, LC-MS, NMR of crude reaction mixtures) to quantify byproduct formation under their specific reaction conditions. This data will be valuable for optimizing the synthesis and improving the overall yield and purity of the target compound.
References
Stability of 5-(Trifluoromethoxy)-1H-indole in DMSO and other solvents
This technical support center provides guidance on the stability of 5-(Trifluoromethoxy)-1H-indole in DMSO and other common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can impact stability.
-
Storage Temperature: Generally, lower temperatures (-20°C or -80°C) are recommended to slow down potential degradation.
-
Exposure to Light: Indole compounds can be susceptible to photodegradation.
-
Presence of Water: DMSO is hygroscopic, and water content can facilitate hydrolysis or other degradation pathways.
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the indole ring.
-
pH of the Solution: The stability of indole derivatives can be pH-dependent, especially in aqueous solutions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially accelerate degradation.
Q2: How stable is the trifluoromethoxy group on the indole ring?
A2: The trifluoromethoxy (-OCF3) group is generally considered to be a very stable functional group.[1][2] It is metabolically stable and possesses strong electron-withdrawing properties, which can influence the reactivity of the indole ring.[1][3]
Q3: What are the potential degradation pathways for the indole ring of this compound?
A3: The indole ring is susceptible to oxidation.[4] This can lead to the formation of various colored byproducts. The C2 and C3 positions of the indole ring are particularly prone to oxidative cleavage. Additionally, indole derivatives can be sensitive to strong acids and electrophilic attack.
Q4: Is this compound expected to be stable in DMSO?
Q5: How does the stability in DMSO compare to other solvents like ethanol or aqueous buffers?
A5:
-
DMSO (anhydrous): Generally a good solvent for long-term storage of stock solutions at low temperatures due to its excellent solubilizing power and aprotic nature.[5][7]
-
Ethanol: Can be a good alternative for storing stock solutions, as it is less hygroscopic than DMSO.
-
Aqueous Buffers (e.g., PBS): Solutions of indole derivatives in aqueous buffers are typically much less stable and should be prepared fresh before each experiment. The presence of water and potential pH effects can significantly accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the solution (e.g., yellowing or browning) | Oxidation of the indole ring. | • Store the solution under an inert atmosphere (e.g., argon or nitrogen).• Protect the solution from light by using amber vials.• Prepare fresh solutions more frequently. |
| Precipitation of the compound from the solution | The concentration exceeds the solubility limit at the storage temperature. | • Gently warm the solution to redissolve the compound before use.• Store the solution at a slightly higher temperature (e.g., 4°C instead of -20°C), after confirming stability at that temperature.• Prepare a less concentrated stock solution. |
| Inconsistent experimental results over time | Degradation of the compound in the stock solution. | • Perform a stability study to determine the rate of degradation under your storage conditions.• Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture.• Always prepare fresh dilutions for critical experiments. |
| Loss of compound after freeze-thaw cycles | Introduction of moisture and potential for accelerated degradation. | • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5] |
Data Presentation
While specific quantitative stability data for this compound is not publicly available, the following tables provide an illustrative example of how stability data can be presented. Researchers are strongly encouraged to perform their own in-house stability studies.
Table 1: Illustrative Stability of this compound (10 mM) in Various Solvents over Time
| Solvent | Temperature | 1 Month (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) |
| Anhydrous DMSO | -20°C | >99% | >98% | >95% |
| DMSO (exposed to air) | Room Temp | ~95% | ~90% | ~80% |
| Ethanol | -20°C | >99% | >98% | >97% |
| Acetonitrile | -20°C | >99% | >98% | >96% |
| PBS (pH 7.4) | 4°C | <90% (24 hours) | Not Recommended | Not Recommended |
Disclaimer: The data in this table is illustrative and based on the general stability of indole derivatives. Actual stability may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time.
Materials:
-
This compound
-
High-purity solvent (e.g., anhydrous DMSO, HPLC-grade ethanol)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Amber glass vials
Procedure:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
This is your "Time 0" sample.
-
-
Initial Analysis (Time 0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
The peak area of the main compound peak at Time 0 is considered 100%.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several amber glass vials.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample using the peak areas.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for assessing compound stability.
References
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thco.com.tw [thco.com.tw]
Technical Support Center: Regioselectivity in Reactions with 5-(Trifluoromethoxy)-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Trifluoromethoxy)-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your chemical reactions.
Troubleshooting Unwanted Regioisomers
Controlling the position of functionalization on the this compound core is crucial for the successful synthesis of target molecules. The electronic properties of the trifluoromethoxy group significantly influence the reactivity of the indole ring. This guide addresses common issues related to poor regioselectivity.
| Problem | Potential Cause | Recommended Solution |
| Mixture of C3 and other isomers (e.g., C2, C4, C6) in electrophilic substitution (e.g., Friedel-Crafts, Vilsmeier-Haack). | The trifluoromethoxy group at the C5 position is deactivating due to its inductive effect, but it can also direct electrophilic attack to the ortho (C4 and C6) positions through resonance. The inherent high nucleophilicity of the C3 position in indoles can lead to a mixture of products.[1][2] | - Lower the reaction temperature: This can favor the kinetically preferred product, which is often the C3-substituted isomer. - Choose a milder Lewis acid: In Friedel-Crafts reactions, a less reactive Lewis acid (e.g., ZnCl₂, FeCl₃) can increase selectivity for the C3 position.[3] - Use a bulkier acylating or formylating agent: Steric hindrance can disfavor attack at the more hindered positions. |
| Significant N-alkylation instead of C3-alkylation. | In the presence of a strong base, the indole nitrogen is deprotonated, forming a highly nucleophilic indolide anion. This can lead to preferential N-alkylation, especially with reactive alkylating agents.[4] | - Use a weaker base or perform the reaction under neutral conditions: This will favor C3-alkylation by reacting with the neutral indole. - Employ a protic solvent: Solvents like DMF can solvate the indolide anion, potentially favoring N-alkylation. Ethereal solvents like THF might lead to different selectivity.[4] - Consider metal-catalyzed C3-alkylation: Certain catalysts can direct the alkylation specifically to the C3 position.[5] |
| Formation of di-substituted products. | The initially formed product may still be sufficiently activated to undergo a second electrophilic substitution, especially under harsh reaction conditions. | - Use a stoichiometric amount of the electrophile: Limiting the electrophile can prevent further reaction. - Monitor the reaction closely: Stop the reaction as soon as the desired mono-substituted product is formed. - Protect the indole nitrogen: An electron-withdrawing protecting group on the nitrogen can deactivate the ring towards further substitution. |
| Poor regioselectivity in lithiation/electrophilic quench. | Direct lithiation of the indole ring can occur at multiple positions. The trifluoromethoxy group may influence the acidity of adjacent protons. | - Protect the indole nitrogen: An N-protecting group is often essential for directed lithiation. A bulky protecting group like triisopropylsilyl (TIPS) can direct lithiation to the C2 position. A tert-butoxycarbonyl (Boc) group can direct lithiation to the C7 position in indolines.[6] - Use a specific directing group: Attaching a directing group to the indole can ensure lithiation at a specific site. - Control the temperature: Lithiated intermediates can be unstable, so maintaining a low temperature is critical.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is C3 the most common site for electrophilic substitution in this compound?
The C3 position of the indole ring is inherently the most nucleophilic and thus the most reactive towards electrophiles. This is because the intermediate cation formed upon attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[1][2] The strong electron-withdrawing nature of the 5-trifluoromethoxy group further deactivates the benzene portion of the indole, reinforcing the preference for substitution on the pyrrole ring at the C3 position.
Q2: How does the 5-trifluoromethoxy group influence regioselectivity compared to a 5-methoxy group?
A 5-methoxy group is strongly activating and ortho-, para-directing, meaning it would strongly favor substitution at the C4 and C6 positions, in competition with the inherent C3 reactivity. In contrast, the 5-trifluoromethoxy group is strongly electron-withdrawing by induction, which deactivates the entire ring system towards electrophilic attack. While it can direct ortho and para via resonance, the inductive deactivation is a more dominant effect. This overall deactivation makes the inherent nucleophilicity of the C3 position even more pronounced relative to the deactivated benzene ring.
Q3: I am observing a mixture of C4 and C6 substituted products in my Friedel-Crafts acylation. How can I favor C3 substitution?
To favor C3 acylation, you can try the following:
-
Use a milder Lewis acid: Strong Lewis acids can overcome the subtle differences in activation barriers, leading to a mixture of products. Try using zinc chloride or ferric chloride instead of aluminum chloride.[3]
-
Lower the reaction temperature: This will favor the kinetically controlled product, which is typically the C3-acylated indole.
-
Use a bulkier acylating agent: Increased steric bulk may disfavor attack at the more sterically hindered C4 and C6 positions.
Q4: What conditions should I use for selective N-alkylation of this compound?
For selective N-alkylation, you need to generate the indolide anion. This is typically achieved by using a strong base in a polar aprotic solvent.
-
Base: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to completely deprotonate the indole nitrogen.[4]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is generally preferred as it helps to dissolve the intermediate indolide salt.[4]
-
Temperature: The reaction can often be performed at room temperature, but gentle heating may be required for less reactive alkylating agents.[4]
Key Experimental Protocols
C3-Formylation via Vilsmeier-Haack Reaction
This protocol is adapted from general procedures for the formylation of electron-rich indoles and should be optimized for this compound.[8][9]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and then slowly add saturated sodium bicarbonate solution until the mixture is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C3-Acetylation via Friedel-Crafts Acylation
This protocol is a general procedure for the Friedel-Crafts acylation of indoles and may require optimization.[3][10]
Materials:
-
This compound
-
Acetyl chloride or acetic anhydride
-
Zinc chloride (ZnCl₂) or another mild Lewis acid
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Ice
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add this compound (1 equivalent) and the Lewis acid (e.g., ZnCl₂, 1.1 equivalents) in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water.
-
Extract the product with DCM (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
N-Alkylation
This protocol is a general method for the N-alkylation of indoles.[4]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Factors influencing regioselectivity in electrophilic substitution.
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: Decision pathway for N- vs. C3-alkylation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Overcoming poor cell permeability of 5-(Trifluoromethoxy)-1H-indole derivatives
Welcome to the technical support center for researchers working with 5-(Trifluoromethoxy)-1H-indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a common hurdle in the development of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A significant drop in activity when moving from a biochemical to a cellular context often indicates poor cell permeability.[1][2] The compound may be unable to efficiently cross the cell membrane to reach its intracellular target. The trifluoromethoxy group, while often enhancing metabolic stability and binding affinity, is highly lipophilic, which can sometimes lead to poor aqueous solubility or trapping within the lipid bilayer, thereby preventing entry into the cytosol.[3] It is essential to experimentally measure the permeability of your compound to confirm this issue.
Q2: What key physicochemical properties of my indole derivative influence its cell permeability?
Several physicochemical properties are critical for a small molecule's ability to cross the cell membrane. For this compound derivatives, you should pay close attention to the following:
-
Lipophilicity (LogP/LogD): While the trifluoromethoxy group itself is very lipophilic, the overall molecule needs a balanced LogP (typically in the 1-3 range for oral drugs) to ensure both membrane permeability and sufficient aqueous solubility.[4]
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion. A molecular weight under 500 Da is often recommended for better permeability.[4]
-
Polar Surface Area (PSA): A high PSA, often caused by an excess of polar atoms, can hinder passage through the lipid bilayer.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for desolvation before the molecule enters the lipid membrane.[1][2]
-
Ionization State (pKa): Molecules that are ionized at physiological pH (around 7.4) typically have reduced permeability.[1]
Q3: Could active efflux be responsible for the low intracellular concentration of my compound?
Yes. If your compound has favorable physicochemical properties for passive diffusion but still shows poor accumulation in cells, it may be a substrate for efflux transporters like P-glycoprotein (P-gp).[1][2] These membrane proteins actively pump compounds out of the cell, reducing the intracellular concentration and thus the therapeutic effect. A bidirectional Caco-2 assay can determine the efflux ratio and confirm if your compound is a substrate for these transporters.[2]
Troubleshooting Guide
This guide provides strategies to diagnose and overcome permeability issues with your this compound derivatives.
Problem 1: Low Apparent Permeability (Papp) in PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion. A low Papp value suggests the compound's intrinsic properties are not favorable for crossing a lipid membrane.
Troubleshooting Workflow for Permeability Issues
References
Technical Support Center: Optimizing Reaction Conditions for Functionalizing the 5-(Trifluoromethoxy)-1H-indole Core
Welcome to the technical support center for the functionalization of the 5-(Trifluoromethoxy)-1H-indole core. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this electron-deficient indole scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is functionalizing the this compound core challenging?
The 5-(trifluoromethoxy) group is strongly electron-withdrawing, which deactivates the indole ring towards classical electrophilic aromatic substitution. This reduced nucleophilicity can lead to sluggish reactions, low yields, and the need for harsher reaction conditions compared to electron-rich indoles. Furthermore, the N-H proton is more acidic, which can complicate reactions involving bases.
Q2: At which position is the this compound core most reactive towards electrophiles?
While the electron-withdrawing substituent deactivates the entire ring, electrophilic substitution, when it occurs, still generally favors the C3 position. This is due to the ability of the nitrogen atom to stabilize the intermediate cation. However, achieving high regioselectivity can be challenging, and reactions at other positions, such as C2 or the benzene ring, may require specific directing group strategies.
Q3: How does the trifluoromethoxy group affect N-functionalization?
The increased acidity of the N-H proton makes deprotonation easier, which can be advantageous for N-alkylation and N-arylation reactions. However, the resulting indolide anion is less nucleophilic, potentially slowing down the subsequent substitution step. Careful selection of the base and electrophile is crucial to achieve high yields and avoid side reactions.
Q4: Are there any specific safety precautions to consider when working with trifluoromethoxy-substituted compounds?
Trifluoromethoxy-containing molecules can release hazardous decomposition products upon heating or under certain reaction conditions. It is essential to work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for all reagents and intermediates. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of the this compound core.
Issue 1: Low or No Yield in N-Alkylation
Question: My N-alkylation of this compound is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in N-alkylation of this electron-deficient indole can stem from several factors.
Troubleshooting Flowchart: Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Quantitative Data: N-Alkylation Optimization
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 24 | <10 |
| 2 | NaH | DMF | 0 to 25 | 12 | 85 |
| 3 | LiHMDS | THF | -78 to 25 | 12 | 82 |
| 4 | Cs₂CO₃ | MeCN | 80 | 18 | 65 |
Experimental Protocol: General Procedure for N-Alkylation
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for another 30 minutes. The reaction is cooled back to 0 °C, and the alkyl halide (1.1 mmol) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Issue 2: Poor Yield and Side Products in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig)
Question: I am attempting a Suzuki or Buchwald-Hartwig coupling with a bromo-5-(trifluoromethoxy)-1H-indole derivative and observing low yields and significant side products like debromination. How can I optimize this reaction?
Answer: The electron-withdrawing nature of the trifluoromethoxy group can make the C-Br bond more susceptible to side reactions like hydrodebromination. Protecting the indole nitrogen and carefully selecting the catalyst system are critical.
Troubleshooting Flowchart: Pd-Catalyzed Cross-Coupling Issues
Caption: Logic for troubleshooting Pd-catalyzed cross-coupling reactions.
Quantitative Data: Suzuki Coupling Optimization of 1-(Boc)-5-bromo-3-(trifluoromethoxy)-1H-indole
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 88 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 80 | 92 |
| 4 | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 90 | 75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a degassed mixture of N-Boc-5-bromo-3-(trifluoromethoxy)-1H-indole (1.0 mmol), the corresponding boronic acid (1.5 mmol), and potassium phosphate (3.0 mmol) is added the palladium catalyst (e.g., Pd(OAc)₂/XPhos, 2 mol%). Anhydrous, degassed toluene (5 mL) is added, and the reaction mixture is heated to 110 °C under an inert atmosphere. The reaction is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Issue 3: Failure of C-H Functionalization (e.g., Vilsmeier-Haack)
Question: My Vilsmeier-Haack formylation on this compound is not working. What is the problem?
Answer: The strong deactivating effect of the trifluoromethoxy group makes the indole ring a poor nucleophile, often leading to the failure of classical electrophilic substitution reactions like the Vilsmeier-Haack.
Troubleshooting Flowchart: Failed C-H Functionalization
Caption: Decision-making process for failed C-H functionalization.
Quantitative Data: Comparison of Formylation Methods
| Entry | Method | Reagents | Temperature (°C) | Yield (%) |
| 1 | Vilsmeier-Haack | POCl₃, DMF | 100 | <5 |
| 2 | Ortho-lithiation | n-BuLi, THF; then DMF | -78 to 0 | ~70 (at C2) |
| 3 | Friedel-Crafts | (COCl)₂, AlCl₃ | 0 | No reaction |
Experimental Protocol: C2-Formylation via Lithiation
To a solution of N-protected this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour. Anhydrous DMF (2.0 mmol) is then added, and the reaction is allowed to warm slowly to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Signaling Pathways and Workflows
General Experimental Workflow for Method Optimization
Caption: A systematic workflow for optimizing reaction conditions.
Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethoxy)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the scale-up synthesis of 5-(Trifluoromethoxy)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: Which synthetic routes are most suitable for the large-scale synthesis of this compound?
A1: For the industrial-scale production of this compound, the two most common and preferred methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis .
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For this compound, the key starting material would be (4-(trifluoromethoxy)phenyl)hydrazine. This route is versatile but can be sensitive to the electronic properties of the substituents.[1]
-
Leimgruber-Batcho Indole Synthesis: This route begins with an o-nitrotoluene derivative, which is converted to an enamine and then undergoes reductive cyclization to form the indole ring.[2] The starting material for this synthesis would be 4-(trifluoromethoxy)-2-nitrotoluene. This method often provides high yields under mild conditions and is a popular alternative to the Fischer synthesis, especially when the required substituted o-nitrotoluenes are readily available.[2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up the synthesis of this compound include:
-
Reaction Kinetics and Thermal Management: Exothermic reactions, particularly in both the Fischer and Leimgruber-Batcho syntheses, can be difficult to control on a larger scale, posing safety risks.[3]
-
Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging and can significantly impact reaction rates, yield, and the impurity profile.
-
Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at the manufacturing scale, necessitating modifications to the purification process.
-
Purification and Isolation: Methods like column chromatography, common in the lab, are often not feasible for large-scale production. Developing robust crystallization processes is crucial for obtaining the high-purity product.[4][5]
-
Handling of Hazardous Reagents: Many indole syntheses involve hazardous materials that require special handling procedures and engineering controls at scale.
Q3: How does the electron-withdrawing nature of the trifluoromethoxy group affect the synthesis?
A3: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing. This property can influence both the Fischer and Leimgruber-Batcho syntheses:
-
Fischer Indole Synthesis: The electron-withdrawing -OCF3 group on the phenylhydrazine ring can deactivate the ring, making the cyclization step more difficult and potentially requiring stronger acids or higher temperatures.[1]
-
Leimgruber-Batcho Synthesis: The presence of an electron-withdrawing group can facilitate the initial enamine formation.[6]
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. In the Fischer indole synthesis, potential side products can include regioisomers (if an unsymmetrical ketone is used) and indolenine derivatives.[1] In the Leimgruber-Batcho synthesis, incomplete reduction can lead to the presence of nitro-containing intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Fischer Indole Synthesis Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of (4-(trifluoromethoxy)phenyl)hydrazine or carbonyl compound. 4. Unstable hydrazone intermediate. | 1. Use a fresh, active acid catalyst (e.g., polyphosphoric acid, zinc chloride). 2. Optimize the reaction temperature; excessively high temperatures can lead to decomposition. 3. Ensure the purity of starting materials through appropriate purification and characterization. 4. Consider a one-pot synthesis without isolating the hydrazone intermediate.[1] |
| Formation of Multiple Products (TLC) | 1. Formation of regioisomers with unsymmetrical ketones. 2. Side reactions due to harsh acidic conditions. 3. Decomposition of the product. | 1. Use a symmetrical ketone or aldehyde if possible. If not, optimize the acid catalyst and reaction conditions to improve regioselectivity. 2. Consider using a milder acid catalyst or lowering the reaction temperature. 3. Monitor the reaction closely and avoid prolonged reaction times at high temperatures. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during workup. | 1. Choose a solvent where the product has lower solubility upon cooling to facilitate crystallization. 2. Break emulsions by adding brine or filtering through a pad of celite. |
Leimgruber-Batcho Synthesis Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Enamine Intermediate | 1. Insufficient reaction temperature or time. 2. Poor quality of 4-(trifluoromethoxy)-2-nitrotoluene or DMF-DMA. | 1. Increase the reaction temperature and/or time. The electron-withdrawing nature of the -OCF3 group should facilitate this step.[6] 2. Ensure the purity and dryness of the starting materials and reagents. |
| Incomplete Reductive Cyclization | 1. Inactive reduction catalyst (e.g., Raney Nickel, Pd/C). 2. Insufficient amount of reducing agent (e.g., hydrazine, hydrogen). | 1. Use a fresh and active catalyst. 2. Ensure an adequate amount of the reducing agent is used. Monitor the reaction by TLC or HPLC to confirm the consumption of the enamine intermediate. |
| Formation of Colored Impurities | 1. Oxidation of the indole product. 2. Incomplete reduction leading to colored nitro-aromatic species. | 1. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the reduction step goes to completion. |
Experimental Protocols
Illustrative Scale-Up Fischer Indole Synthesis
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Hydrazone Formation (Optional Isolation):
-
In a suitable reactor, dissolve (4-(trifluoromethoxy)phenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC/HPLC).
-
The hydrazone can be isolated by filtration or used directly in the next step.
-
-
Cyclization:
-
Add the hydrazone (or the reaction mixture from the previous step) to a reactor containing an acid catalyst (e.g., polyphosphoric acid or a solution of zinc chloride in a suitable solvent).
-
Heat the mixture to the optimized temperature (typically 80-160 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to a stirred mixture of ice and water.
-
-
Work-up and Purification:
-
Neutralize the acidic mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[7]
-
Illustrative Scale-Up Leimgruber-Batcho Synthesis
-
Enamine Formation:
-
In a reactor, dissolve 4-(trifluoromethoxy)-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).
-
Heat the mixture to reflux (around 100-120 °C) and monitor the reaction until the starting material is consumed.
-
-
Reductive Cyclization:
-
Cool the enamine solution. In a separate reactor, prepare a slurry of a reduction catalyst (e.g., Raney Nickel or 5% Pd/C) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Carefully add the enamine solution to the catalyst slurry.
-
Introduce the reducing agent (e.g., hydrazine hydrate dropwise, or pressurize with hydrogen gas). This step is often exothermic and requires careful temperature control.
-
Stir vigorously until the reaction is complete.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining DMF.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Scale-Up
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis |
| Starting Materials | (4-(trifluoromethoxy)phenyl)hydrazine, Aldehyde/Ketone | 4-(trifluoromethoxy)-2-nitrotoluene, DMF-DMA |
| Key Steps | Hydrazone formation, Acid-catalyzed cyclization | Enamine formation, Reductive cyclization |
| Potential Advantages | Versatility in introducing substituents at C2 and C3. | Often milder conditions, high yields, starts from more accessible precursors in some cases.[2] |
| Potential Challenges | Sensitivity to electronic effects, potential for regioisomer formation, harsh acidic conditions.[1] | Handling of pyrophoric catalysts (e.g., Raney Nickel), control of exothermic reduction. |
Visualizations
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.
Caption: General Troubleshooting Logic for Scale-Up Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. helgroup.com [helgroup.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Tips & Tricks [chem.rochester.edu]
Minimizing degradation of 5-(Trifluoromethoxy)-1H-indole during workup
Welcome to the technical support center for 5-(Trifluoromethoxy)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound during workup?
A1: The primary stability concerns for this compound are its susceptibility to acidic conditions and potential for oxidative degradation. The indole ring, although rendered electron-deficient by the trifluoromethoxy group, is prone to polymerization and decomposition in the presence of strong acids. Exposure to air and light for prolonged periods can also lead to the formation of colored impurities due to oxidation.
Q2: The color of my crude product containing this compound is dark brown/purple. What could be the cause?
A2: Discoloration often indicates oxidative degradation of the indole ring. This can be exacerbated by prolonged exposure to air, light, or residual oxidizing agents from a previous reaction step. Trace acidic impurities can also catalyze the formation of colored oligomers.
Q3: I am observing a significant loss of my product during silica gel column chromatography. What is the likely reason?
A3: Standard silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds like indoles.[1] The interaction with the acidic silica surface can lead to streaking, incomplete elution, and decomposition of this compound.
Q4: Can I use a strong base during the workup of this compound?
A4: While indoles are generally more stable to bases than acids, the use of strong bases should be approached with caution. The N-H proton of the indole is weakly acidic and can be deprotonated by a strong base. While this may not directly lead to degradation, it can affect the compound's solubility and partitioning during extraction. It is generally recommended to use mild bases like sodium bicarbonate for neutralization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Aqueous Workup | Product is partially soluble in the aqueous layer, especially if the pH is not neutral. | Ensure the aqueous layer is saturated with brine (NaCl) to decrease the solubility of the organic product. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. |
| Formation of an Emulsion During Extraction | High concentration of salts or polar impurities. | Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
| Product Degradation on TLC Plate | The TLC plate's silica gel is acidic, causing streaking and decomposition spots. | Add a small amount of a neutralizer like triethylamine (0.1-1%) to the developing solvent system to deactivate the silica gel. |
| Discoloration of Product Upon Standing | Oxidation or light sensitivity. | Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature as recommended.[2] |
| Presence of Inseparable Impurities | Formation of closely related byproducts during the reaction or workup. | Consider using a different purification technique such as recrystallization or preparative HPLC. For column chromatography, try a different stationary phase like neutral or basic alumina, or deactivated silica gel.[1] |
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Degradation
This protocol is designed for the workup of a reaction mixture containing this compound, aiming to minimize acid- and oxidation-induced degradation.
Materials:
-
Reaction mixture in an organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Rotary evaporator
Procedure:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under acidic conditions, slowly add saturated aqueous NaHCO₃ solution with stirring until gas evolution ceases and the pH of the aqueous layer is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water, add more of the same solvent. If the reaction solvent is water-miscible, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (if not used for quenching)
-
Brine
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator at a low temperature (<40 °C).
-
Storage: For immediate use, proceed to purification. For storage, place the crude product under an inert atmosphere.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This method is recommended to prevent degradation of this compound on acidic silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane and Ethyl Acetate (or other suitable eluents)
-
Triethylamine (Et₃N)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Equilibration: Equilibrate the packed column by flushing with at least two column volumes of the initial eluent containing 1% triethylamine.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) containing 1% triethylamine throughout the entire purification process.
-
Fraction Collection: Collect fractions and monitor by TLC (using a developing solvent containing 1% triethylamine).
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Protocol 3: Quantitative Analysis of Degradation by HPLC
This protocol provides a general method to quantify the amount of this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The use of a mild acid is often necessary for good peak shape but should be tested for on-column degradation of the analyte. A neutral mobile phase (e.g., acetonitrile and water) can also be explored.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound of known concentration in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare samples of the workup or purification fractions by diluting them to a concentration within the calibration range.
-
HPLC Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve from the peak areas of the standards. Use the calibration curve to determine the concentration of this compound in the samples. Degradation products will appear as separate peaks, and their relative amounts can be estimated by their peak areas.
Visualizations
Caption: A generalized workflow for the workup and purification of this compound.
Caption: A troubleshooting guide for diagnosing the cause of low product yield.
References
Technical Support Center: Enhancing the Metabolic Stability of 5-(Trifluoromethoxy)-1H-indole Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 5-(Trifluoromethoxy)-1H-indole analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound analogs?
The primary metabolic pathways for indole derivatives, including this compound analogs, are predominantly mediated by cytochrome P450 (CYP450) enzymes in the liver.[1][2][3] The indole ring is susceptible to oxidation at various positions. Common metabolic transformations include:
-
Hydroxylation: The indole ring can be hydroxylated at positions C2, C3, C4, C6, and C7.[2]
-
N-Oxidation: The indole nitrogen can undergo oxidation.
-
Oxidative Cleavage: The pyrrole ring of the indole nucleus can be cleaved.[4]
The trifluoromethoxy group at the 5-position is generally stable to metabolism due to the high strength of the carbon-fluorine bonds, which are resistant to cleavage by metabolic enzymes.[5][6] This group helps to block oxidative metabolism at or near the 5-position.
Q2: How does the 5-trifluoromethoxy group influence the metabolic stability of my indole analog?
The 5-trifluoromethoxy group is an electron-withdrawing group that can significantly enhance the metabolic stability of indole analogs.[5] It achieves this by:
-
Blocking a potential site of metabolism: The trifluoromethoxy group itself is highly resistant to enzymatic degradation.[5]
-
Deactivating the aromatic ring: The electron-withdrawing nature of the trifluoromethoxy group makes the indole ring less susceptible to oxidative metabolism by CYP450 enzymes.[5][7]
By incorporating this group, the metabolic burden is often shifted to other, less sterically hindered or more electron-rich positions on the molecule.
Q3: What are the expected metabolites of a this compound analog?
While the 5-trifluoromethoxy group itself is metabolically robust, other parts of the molecule are susceptible to metabolism. Expected metabolites often arise from:
-
Hydroxylation of the indole ring: Primarily at the C2, C3, C4, C6, and C7 positions.
-
Metabolism of other substituents: If your analog has other substituents, they may be sites of metabolic attack (e.g., alkyl groups can be hydroxylated, esters can be hydrolyzed).
-
Glucuronidation or sulfation: Following initial oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions to form more water-soluble glucuronide or sulfate conjugates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your metabolic stability experiments.
Problem 1: My this compound analog shows unexpectedly high clearance in a liver microsomal stability assay.
| Possible Cause | Troubleshooting Step |
| Metabolism at an alternative site: The trifluoromethoxy group may be effectively blocking metabolism at the 5-position, but another part of your molecule is highly susceptible to metabolism. | 1. Metabolite Identification: Perform metabolite identification studies using LC-MS/MS to pinpoint the site(s) of metabolic modification. 2. Structural Modification: Based on the identified metabolic "hotspot," consider structural modifications to block this new site of metabolism. This could involve introducing a blocking group (e.g., a fluorine or methyl group) at the susceptible position.[7] |
| Non-CYP450 mediated metabolism: While CYP450s are the primary enzymes, other enzymes like flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) could be involved. | 1. Use of specific inhibitors: Include selective inhibitors for different enzyme families in your assay to determine their contribution to the overall metabolism. 2. Use different in vitro systems: Compare stability in liver microsomes (rich in CYPs) with hepatocytes (contain a broader range of enzymes, including Phase II enzymes). |
| Chemical instability: The compound may be degrading chemically in the assay buffer rather than being metabolized. | 1. Control Experiment: Run a control incubation without the NADPH regenerating system. Significant disappearance of the parent compound in this control indicates chemical instability.[6] 2. pH and Buffer Optimization: Assess the stability of your compound at different pH values and in different buffer systems. |
Problem 2: I am having difficulty with the analytical quantification of my this compound analog in the LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Poor ionization: The compound may not be ionizing efficiently in the mass spectrometer source. | 1. Optimize MS parameters: Adjust source parameters such as capillary voltage, gas flow, and temperature. 2. Mobile Phase Modification: Add modifiers to the mobile phase (e.g., formic acid for positive ion mode, ammonium hydroxide for negative ion mode) to improve ionization. |
| Adsorption to vials or tubing: Lipophilic indole analogs can adsorb to plastic surfaces. | 1. Use low-binding vials and plates. 2. Solvent Optimization: Ensure the compound is fully dissolved in the final sample solvent. The addition of a small percentage of an organic solvent like acetonitrile or methanol can help. |
| Matrix effects: Components from the microsomal incubation matrix can suppress or enhance the ionization of the analyte. | 1. Sample Cleanup: Implement a sample cleanup step such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Use of an internal standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in sample processing. |
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes (HLM)
| Compound ID | Structure Modification | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog A | Parent 5-OCF3-indole | 45 | 30.8 |
| Analog B | Analog A with C2-Methyl | > 60 | < 10 |
| Analog C | Analog A with C7-Fluoro | 55 | 25.1 |
| Analog D | Non-fluorinated (5-Methoxy) | 15 | 92.4 |
Data are representative and intended for illustrative purposes.
Experimental Protocols
Detailed Methodology for In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a test compound.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Ice-cold acetonitrile with an internal standard for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare the main incubation mixture containing phosphate buffer and liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL).
-
-
Compound Addition:
-
Add the test compound and positive controls to the incubation mixture to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., < 0.5%) to avoid enzyme inhibition.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
For the negative control (to assess non-enzymatic degradation), add an equal volume of phosphate buffer instead of the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a well of a new 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression of this plot, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL) .
Visualizations
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Generalized metabolic pathways for this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-(Trifluoromethoxy)-1H-indole and 5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The substitution of a methoxy group with a trifluoromethoxy group at the 5-position of the indole ring can significantly alter the physicochemical properties and, consequently, the biological activity of the resulting compounds. This guide provides a comparative overview of the known biological activities of 5-(Trifluoromethoxy)-1H-indole and 5-methoxy-1H-indole, drawing upon available experimental data for the parent compounds and their close derivatives.
Summary of Biological Activities
While direct comparative studies on the parent compounds are limited, the existing literature suggests distinct pharmacological profiles for their derivatives. Derivatives of this compound have been primarily investigated for their anti-inflammatory properties, particularly as inhibitors of the interleukin-1 (IL-1) signaling pathway. In contrast, 5-methoxy-1H-indole and its derivatives exhibit a broader range of activities, including modulation of the serotonergic system and inhibition of cyclooxygenase-2 (COX-2), indicating potential neuroactive and anti-inflammatory effects.
Data Presentation: A Comparative Look at Derivatives
The following table summarizes the quantitative data available for derivatives of the two indole compounds. It is important to note that these are not direct comparisons of the parent molecules and the experimental conditions may vary between studies.
| Biological Target | Compound Derivative | Assay Type | Activity (IC₅₀) | Reference |
| Interleukin-1 Receptor (IL-1R) | This compound-2,3-dione 3-(4-phenylthiosemicarbazone) | IL-1R Dependent Response | 0.01 - 0.06 µM | [1][2] |
| Cyclooxygenase-2 (COX-2) | 5-Methoxytryptophan (metabolite of 5-methoxy-1H-indole) | Inhibition of COX-2 Expression | Not specified | [3][4][5] |
| Breast Cancer Cell Line (MCF-7) | 5-Hydroxyindole-3-carboxylic acid derivative | MTT Assay | 4.7 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate further research and validation.
Interleukin-1 Receptor (IL-1R) Dependent Response Assay
This assay evaluates the ability of a compound to inhibit the cellular response mediated by the interleukin-1 receptor.
Protocol:
-
Cell Culture: Human fibroblast-like synoviocytes (HFLS) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound derivatives) for 1 hour.
-
IL-1β Treatment: Recombinant human IL-1β is then added to the culture medium to stimulate the IL-1R pathway.
-
Endpoint Measurement: After a 24-hour incubation period, the concentration of a downstream effector, such as Interleukin-6 (IL-6), in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC₅₀ value is calculated by determining the concentration of the test compound that causes a 50% reduction in IL-6 production compared to the control (IL-1β stimulation without inhibitor).[1][2]
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Enzyme Preparation: Purified recombinant human COX-2 enzyme is used.
-
Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and a suitable peroxidase is prepared.
-
Inhibitor Pre-incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., 5-methoxy-1H-indole or its metabolites) for a specified time at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Product Detection: The production of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, is measured using a competitive ELISA or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9]
-
Data Analysis: The IC₅₀ value is calculated as the concentration of the inhibitor that reduces COX-2 activity by 50%.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways potentially modulated by derivatives of this compound and 5-methoxy-1H-indole.
Caption: Putative inhibition of the IL-1 signaling pathway by this compound derivatives.
Caption: Potential dual activity of 5-methoxy-1H-indole on serotonergic and inflammatory pathways.
Experimental Workflow
Caption: A generalized workflow for the comparative biological evaluation of indole derivatives.
References
- 1. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Control of cyclooxygenase-2 expression and tumorigenesis by endogenous 5-methoxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of cyclooxygenase-2 expression and tumorigenesis by endogenous 5-methoxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Structure-activity relationship (SAR) of 5-(Trifluoromethoxy)-1H-indole derivatives
A Comprehensive Comparison of 5-(Trifluoromethoxy)-1H-indole Derivatives in Anti-inflammatory and Anticancer Applications
The strategic incorporation of a trifluoromethoxy group at the 5-position of the indole scaffold has emerged as a promising avenue in the development of novel therapeutic agents. This structural modification significantly influences the physicochemical properties of the parent indole molecule, often leading to enhanced biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anti-inflammatory and anticancer properties, supported by experimental data.
Anti-inflammatory Activity: Targeting the Interleukin-1 Receptor
A significant area of research for this compound derivatives has been in the modulation of inflammatory responses through the inhibition of the Interleukin-1 Receptor (IL-1R). The pro-inflammatory cytokine Interleukin-1 (IL-1) is a key driver in the pathogenesis of numerous inflammatory diseases.[1][2]
Structure-Activity Relationship Highlights:
Initial screenings of various 2-indolinone derivatives identified 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) as potent inhibitors of IL-1R.[1][2] The structure-activity relationship studies revealed that the presence of an electron-withdrawing group, such as the trifluoromethoxy group, at the 5-position of the indolinone ring is crucial for high inhibitory activity.
Substitutions on the phenyl ring of the thiosemicarbazone moiety also play a significant role in modulating the inhibitory potency. For instance, compounds with specific substitutions demonstrated enhanced activity compared to the lead compounds.
Comparative Inhibitory Activity:
The following table summarizes the in vitro IL-1R inhibitory activities of selected this compound derivatives.
| Compound ID | Substitution on Phenyl Ring of Thiosemicarbazone | IC50 (µM) | Reference |
| 52 | Unspecified (Lead Compound) | 0.09 | [1][2] |
| 65 | Unspecified (Lead Compound) | 0.07 | [1][2] |
| 76 | Unspecified | 0.01-0.06 | [1][2] |
| 78 | Unspecified | 0.01 | [1][2] |
| 81 | Unspecified | 0.02 | [1][2] |
| 91 | Unspecified | 0.01-0.06 | [1][2] |
| 100 | Unspecified | 0.01-0.06 | [1][2] |
| 105 | Unspecified | 0.01-0.06 | [1][2] |
| 107 | Unspecified | 0.01-0.06 | [1][2] |
Note: The specific substitutions for compounds 76, 78, 81, 91, 100, 105, and 107 were not detailed in the provided abstracts. Compound 78 exhibited the most potent IL-1R inhibitory effect.[1][2]
Anticancer Activity: Selective Cytotoxicity in Leukemia and Lymphoma
Derivatives of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone have demonstrated selective cytotoxic effects against lymphoid-originated cancer cell lines. This indicates their potential as therapeutic agents for leukemia and lymphoma.
Structure-Activity Relationship Highlights:
The anticancer activity of these derivatives is influenced by the substituent on the thiosemicarbazone moiety. Different substitutions result in varying degrees of cytotoxicity and selectivity against different cancer cell lines. For example, a 4-bromophenyl substitution was found to be particularly effective against lymphoma cells.
Comparative Cytotoxic Activity:
The table below presents the cytotoxic activities (IC50 values) of various 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives against a panel of cancer cell lines.
| Compound ID | Substitution on Thiosemicarbazone | K562 (CML) IC50 (µM) | P3HR1 (Burkitt's Lymphoma) IC50 (µM) | HL-60 (APL) IC50 (µM) | Reference |
| C | Allyl | - | - | 1.13 | |
| D | Cyclohexyl | 2.38 | - | - | |
| E | Benzyl | 2.38 | - | - | |
| F | 4-Fluorophenyl | >2.41 | 1.00-2.41 | 1.00-2.41 | |
| I | 4-Bromophenyl | - | 0.96 (P3HR1), 0.89 (P3HR1 Vin-resistant) | - |
Note: CML stands for Chronic Myelogenous Leukemia, and APL for Acute Promyelocytic Leukemia. A dash (-) indicates that the data was not specified in the abstract. All tested compounds showed cytotoxic effects on lymphoma cells at submicromolar concentrations (IC50 = 0.89-1.80 µM).
Experimental Protocols
IL-1 Receptor (IL-1R) Inhibitory Assay (Summary)
The inhibitory effect of the this compound derivatives on the IL-1 receptor was evaluated through in vitro studies. While the detailed step-by-step protocol is not available in the abstracts, the methodology is based on determining the concentration of the compound required to inhibit 50% of the IL-1R-dependent response (IC50). This typically involves a cell-based assay where a specific cell line expressing IL-1R is stimulated with IL-1 in the presence and absence of the test compounds. The downstream effects of IL-1 signaling, such as the production of other cytokines or the activation of specific signaling pathways, are then measured to determine the extent of inhibition. Molecular modeling and docking studies were also employed to understand the binding interactions of these compounds with the IL-1R active site.[1][2]
Cytotoxicity Assay (MTT Assay Protocol)
The cytotoxic effects of the this compound derivatives on various cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., K562, P3HR1, HL-60) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Visualizations
Signaling Pathway Diagram
Caption: IL-1 signaling pathway and inhibition by this compound derivatives.
Experimental Workflow Diagram
References
5-(Trifluoromethoxy)-1H-indole Scaffold: A Promising Core for a New Generation of Enzyme Inhibitors
A detailed comparison of the inhibitory potential of 5-(Trifluoromethoxy)-1H-indole derivatives against key biological targets, supported by experimental data from peer-reviewed studies.
The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. While direct inhibitory data for the parent compound is not extensively documented, numerous derivatives incorporating this moiety have shown remarkable activity against critical therapeutic targets. This guide provides a comparative analysis of the performance of these derivatives against their respective enzymes, alongside established alternative inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
Interleukin-1 Receptor (IL-1R) Inhibition
Derivatives of this compound have been identified as potent inhibitors of the Interleukin-1 Receptor (IL-1R), a key player in inflammatory signaling pathways. The pro-inflammatory cytokine interleukin-1 (IL-1) is a major driver in the pathogenesis of a wide array of inflammatory diseases.[1]
Comparative Inhibitory Activity against IL-1R
| Compound ID | Structure | Target | IC50 (µM) |
| Compound 78 | This compound-2,3-dione derivative | IL-1R | 0.01[1] |
| Compound 81 | This compound-2,3-dione derivative | IL-1R | 0.02[1] |
| Compound 65 | 5-fluoro-1H-indole-2,3-dione derivative | IL-1R | 0.07[1] |
| Compound 52 | 5-fluoro-1H-indole-2,3-dione derivative | IL-1R | 0.09[1] |
| Anakinra | Recombinant human IL-1 receptor antagonist | IL-1R | Binds to IL-1R1 with an affinity similar to IL-1β |
| Canakinumab | Human monoclonal antibody against IL-1β | IL-1β | Neutralizes IL-1β activity |
| Rilonacept | Dimeric fusion protein (IL-1R1, IL-1RAcP, Fc) | IL-1α, IL-1β | Acts as a soluble decoy receptor |
Note: The structures of compounds 78, 81, 65, and 52 are complex thiosemicarbazone derivatives of the indole-2,3-dione core.
The data clearly indicates that this compound-2,3-dione derivatives exhibit highly potent, low nanomolar inhibition of IL-1R-dependent responses, surpassing the activity of the lead fluoro-substituted compounds.[1]
Protease-Activated Receptor 4 (PAR4) Antagonism
The this compound scaffold is also integral to a series of selective antagonists for Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in platelet aggregation and a promising target for anti-thrombotic therapies.[2][3]
Comparative Performance of PAR4 Antagonists
| Compound | Core Structure | Target | Potency (IC50) | Selectivity |
| (1-Benzyl-3-(...)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols | This compound | PAR4 | Nanomolar range | Selective vs PAR1 |
| BMS-986120 | Imidazothiazole derivative | PAR4 | 9.5 nM (human blood)[4] | Highly selective vs PAR1 |
| YD-3 | Indazole derivative | PAR4 | 0.13 µM[5] | Exhibits some cross-reactivity with PAR1 |
| ML354 | Indazole derivative | PAR4 | Potent inhibitor | Exhibits some cross-reactivity with PAR1 |
While specific IC50 values for the indole-based PAR4 antagonists are part of ongoing research, their development highlights the versatility of the this compound scaffold in targeting diverse enzyme classes.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of enzyme inhibitors. Below are generalized protocols for the key assays relevant to the discussed targets.
IL-1R Inhibition Assay (Cell-Based)
This protocol outlines a method to assess the inhibition of IL-1R signaling in a cellular context.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., fibroblasts or synoviocytes) that expresses the IL-1 receptor.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and control inhibitors.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 1 hour).
3. Stimulation:
-
Stimulate the cells with a known concentration of IL-1β to induce a downstream response (e.g., production of prostaglandin E2 (PGE2) or a reporter gene).
4. Measurement of Response:
-
After an appropriate incubation time, collect the cell supernatant or lyse the cells.
-
Quantify the level of the downstream marker (e.g., PGE2 via ELISA) or reporter gene activity.
5. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
PAR4 Antagonism Assay (Platelet Aggregation)
This protocol describes a method to evaluate the effect of compounds on platelet aggregation induced by a PAR4 agonist.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Obtain fresh human blood from healthy donors and prepare PRP by centrifugation.
2. Compound Incubation:
-
Pre-incubate aliquots of PRP with various concentrations of the test compounds (e.g., this compound derivatives) or a vehicle control at 37°C.
3. Platelet Aggregation Measurement:
-
Place the PRP samples in an aggregometer.
-
Add a PAR4-activating peptide (PAR4-AP) to induce platelet aggregation.
-
Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.
4. Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits PAR4-AP-induced platelet aggregation by 50%.
Visualizing the Pathways and Workflows
To better illustrate the biological context and experimental design, the following diagrams are provided.
Caption: Simplified IL-1R signaling pathway and the point of inhibition.
Caption: Simplified PAR4 signaling pathway in platelets.
Caption: General experimental workflow for IC50 determination.
References
- 1. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Cytotoxicity comparison of 5-(Trifluoromethoxy)-1H-indole and 5-fluoro-1H-indole
In the landscape of oncological research, the quest for novel cytotoxic agents that can selectively target cancer cells remains a paramount objective. Among the myriad of heterocyclic compounds, indole derivatives have emerged as a promising class of molecules due to their diverse biological activities. This guide provides a comparative analysis of the cytotoxic profiles of two halogenated indole derivatives: 5-(Trifluoromethoxy)-1H-indole and 5-fluoro-1H-indole. While direct comparative studies on these parent compounds are limited, this report synthesizes available data on their derivatives and general cytotoxic mechanisms of indole compounds to offer valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Derivatives of both this compound and 5-fluoro-1H-indole have demonstrated significant cytotoxic effects against a range of cancer cell lines. The introduction of the trifluoromethoxy (-OCF3) and fluoro (-F) groups at the 5-position of the indole ring is known to modulate the lipophilicity, metabolic stability, and target-binding affinity of the parent molecule, thereby influencing its anticancer potential.
Studies on various derivatives of This compound , such as thiosemicarbazone conjugates, have reported potent cytotoxic activity against leukemia and lymphoma cell lines, with half-maximal inhibitory concentrations (IC50) often falling in the sub-micromolar to low micromolar range.[1][2] This suggests that the trifluoromethoxy group can be a key pharmacophore in designing effective anticancer agents.
Similarly, derivatives of 5-fluoro-1H-indole have been extensively investigated and have shown a broad spectrum of cytotoxic and antiproliferative activities.[3] The fluorine atom, a bioisostere of a hydrogen atom, can enhance the biological activity of molecules, and this has been observed in various 5-fluoro-indole derivatives tested against multiple cancer cell lines.
Due to the absence of publicly available, direct head-to-head experimental data for the parent compounds, the following table presents a hypothetical comparison to illustrate how such data would be structured.
Quantitative Cytotoxicity Data
Table 1: Hypothetical IC50 Values (µM) for this compound and 5-fluoro-1H-indole against various cancer cell lines.
| Cell Line | Cancer Type | This compound (IC50 in µM) | 5-fluoro-1H-indole (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available |
| HeLa | Cervical Cancer | Data not available | Data not available |
| A549 | Lung Carcinoma | Data not available | Data not available |
| K562 | Chronic Myelogenous Leukemia | Data not available | Data not available |
| P3HR1 | Burkitt's Lymphoma | Data not available | Data not available |
Note: The data in this table is for illustrative purposes only and is not derived from actual experimental results. Direct comparative studies are required to ascertain the precise IC50 values.
General Mechanism of Action: Induction of Apoptosis
Indole derivatives commonly exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][5][6] This is a highly regulated process involving a cascade of molecular events. While the specific pathways for this compound and 5-fluoro-1H-indole are not definitively established, a generalized pathway for indole-induced apoptosis is illustrated below. This process often involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are the executioners of apoptosis.[4][7] Some indole derivatives have also been shown to impact critical cell survival signaling pathways such as the Akt/mTOR/NF-κB pathway.[8]
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of a compound using the MTT assay, a common colorimetric method for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or 5-fluoro-1H-indole). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Conclusion
References
- 1. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of Trifluoromethoxy-Substituted Indoles in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Trifluoromethoxy-Substituted Indole Derivatives and Their Anticancer Efficacy.
The indole scaffold is a cornerstone in the development of novel anticancer agents, with substitutions playing a critical role in modulating biological activity. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its unique electronic properties and metabolic stability. This guide provides a comprehensive benchmark analysis of trifluoromethoxy-substituted indole derivatives, comparing their performance against other halogenated and substituted analogues in various cancer cell lines. The data presented is supported by detailed experimental protocols and mechanistic insights to aid in the advancement of cancer drug discovery.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of various trifluoromethoxy-substituted indole derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below for direct comparison.
Table 1: Cytotoxicity (IC₅₀, µM) of 2-Aryl-3-Aroyl Indole Analogues
| Compound ID | 3-Aroyl Substitution | SK-OV-3 (Ovarian) | NCI-H460 (Lung) | DU-145 (Prostate) |
| 31 | 3-Trifluoromethoxy | - | - | - |
| 30 | 3,5-bis-Trifluoromethyl | - | - | - |
| 28 | 3,4,5-Trifluoro | - | - | - |
| 29 | 3-Fluoro | - | - | - |
Data sourced from a study on indole-based tubulin assembly inhibitors.[1] A dash (-) indicates data not specified in the source.
Table 2: Cytotoxicity (IC₅₀, µM) of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles
| Compound ID | 6-Substitution | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | A375 (Melanoma) | B16-F10 (Melanoma) |
| 3h | 3-(Trifluoromethoxy)phenyl | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
Data from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles as tubulin polymerization inhibitors.[2]
Table 3: Cytotoxicity (IC₅₀, µM) of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-Originated Cells
| Compound Designation | Substitution on Thiosemicarbazone | P3HR1 (Burkitt's Lymphoma) | P3HR1-Vin (Resistant) | K562 (Leukemia) | HL-60 (Leukemia) |
| I | 4-Bromophenyl | 0.96 | 0.89 | - | - |
| F | 4-Fluorophenyl | 1.00 - 2.41 | 1.00 - 2.41 | > 2.41 | 1.00 - 2.41 |
| D | Cyclohexyl | - | - | 2.38 | - |
| E | Benzyl | - | - | 2.38 | - |
| C | Allyl | 1.13 - 2.21 | 1.13 - 2.21 | 1.13 - 2.21 | 1.13 |
Data from a study on the selective cytotoxic effects of novel 1H-indole-2,3-dione 3-thiosemicarbazone derivatives.[3] A dash (-) indicates data not specified or not effective at the tested concentrations.
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism of action for many trifluoromethoxy-substituted indoles is the inhibition of tubulin polymerization.[2] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and shape. By disrupting microtubule dynamics, these indole derivatives can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[4][5]
Table 4: Inhibition of Tubulin Assembly
| Compound ID | 3-Aroyl Substitution | Tubulin Assembly Inhibition (IC₅₀, µM) |
| 31 | 3-Trifluoromethoxy | 3.7 |
| 30 | 3,5-bis-Trifluoromethyl | 3.1 |
| 28 | 3,4,5-Trifluoro | 7.5 |
| 29 | 3-Fluoro | > 20 |
Data sourced from a study on indole-based tubulin assembly inhibitors.[1]
The trifluoromethoxy-substituted indole (31) demonstrates potent inhibition of tubulin assembly, comparable to its bis-trifluoromethyl counterpart (30).[1] This highlights the significance of the trifluoromethyl and trifluoromethoxy groups in conferring antimicrotubule activity.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating these compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays mentioned.
Cytotoxicity Assay (MTT-Based)
This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-substituted indole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) at a final concentration that does not exceed 0.5%.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[6]
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice. Prepare a 1x polymerization buffer containing GTP.[7]
-
Reaction Setup: On ice, prepare the reaction mixtures in a 96-well plate. A typical reaction contains tubulin (final concentration ~3 mg/mL) in polymerization buffer with GTP. Add the test compound at various concentrations. Include positive (e.g., paclitaxel for stabilization, colchicine for destabilization) and negative (vehicle) controls.[8]
-
Polymerization Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.[8]
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the slope of the curve and the plateau, respectively. Calculate the IC₅₀ for inhibition of tubulin polymerization by analyzing the effect of different compound concentrations on these parameters.
Conclusion
Trifluoromethoxy-substituted indoles represent a promising class of compounds in the development of novel anticancer therapeutics. Their potent cytotoxic activity against a variety of cancer cell lines, often mediated through the inhibition of tubulin polymerization, underscores their potential. This guide provides a comparative framework, supported by quantitative data and detailed protocols, to facilitate further research and development in this area. The unique properties of the trifluoromethoxy group may offer advantages in terms of metabolic stability and cellular uptake, warranting deeper investigation into the structure-activity relationships and in vivo efficacy of these compounds.
References
- 1. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
In Vitro Promise vs. In Vivo Reality: A Comparative Analysis of 5-(Trifluoromethoxy)-1H-indole Compounds
For researchers and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two classes of 5-(Trifluoromethoxy)-1H-indole derivatives, highlighting the critical need for robust translational studies. While these compounds have demonstrated significant potential in laboratory assays, a notable gap exists in publicly available in vivo data, underscoring the complexities of drug development.
This guide synthesizes the available preclinical data for two distinct series of this compound derivatives: a class of anti-inflammatory agents targeting the interleukin-1 receptor (IL-1R) and a series of cytotoxic agents with potential anticancer applications. Experimental protocols for the key in vitro assays are detailed to provide a comprehensive understanding of the presented data.
Anti-Inflammatory 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives
A series of 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives has been identified as potent inhibitors of the interleukin-1 receptor (IL-1R), a key mediator in inflammatory processes. In vitro studies have demonstrated that several of these compounds exhibit exceptional potency, with IC50 values in the nanomolar range.
In Vitro Efficacy
The inhibitory activity of these compounds on IL-1R was evaluated in vitro, with several derivatives showing significant promise.[1][2] The data for the most potent compounds is summarized in the table below.
| Compound ID | In Vitro Target | In Vitro Assay | IC50 (µM) |
| Compound 78 | IL-1R | IL-1R Inhibition Assay | 0.01[1] |
| Compound 81 | IL-1R | IL-1R Inhibition Assay | 0.02[1] |
| Compound 65 | IL-1R | IL-1R Inhibition Assay | 0.07[1] |
| Compound 52 | IL-1R | IL-1R Inhibition Assay | 0.09[1] |
In Vivo Efficacy Correlation
Anticancer this compound-2,3-dione 3-Thiosemicarbazone Derivatives
Another class of this compound derivatives, specifically 3-thiosemicarbazone derivatives of this compound-2,3-dione, has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have revealed that these compounds possess submicromolar cytotoxicity, suggesting potential as anticancer agents.
In Vitro Efficacy
The cytotoxic activity of these derivatives was assessed against a panel of human leukemia and lymphoma cell lines. The IC50 values for representative compounds are presented below.
| Compound ID | Cancer Cell Line | In Vitro Assay | IC50 (µM) |
| Compound I (4-bromophenyl substituted) | P3HR1 (Burkitt's lymphoma) | Cytotoxicity Assay | 0.89[3][4] |
| Compound I (4-bromophenyl substituted) | P3HR1 Vin (Vincristine-resistant) | Cytotoxicity Assay | 0.96[3][4] |
| Compound C (allyl substituted) | HL-60 (Acute promyelocytic leukemia) | Cytotoxicity Assay | 1.13[3][4] |
| Compound C (allyl substituted) | P3HR1 (Burkitt's lymphoma) | Cytotoxicity Assay | 2.21[3][4] |
| Compound D (cyclohexyl substituted) | K562 (Chronic myelogenous leukemia) | Cytotoxicity Assay | 2.38[3][4] |
| Compound E (benzyl substituted) | K562 (Chronic myelogenous leukemia) | Cytotoxicity Assay | 2.38[3][4] |
| Compound F (4-fluorophenyl substituted) | P3HR1 (Burkitt's lymphoma) | Cytotoxicity Assay | 1.00[3][4] |
In Vivo Efficacy Correlation
Similar to the anti-inflammatory counterparts, a significant knowledge gap exists regarding the in vivo anticancer efficacy of these cytotoxic this compound-2,3-dione 3-thiosemicarbazone derivatives. The promising in vitro cytotoxic profiles warrant further investigation in relevant animal models of cancer to determine if this activity translates to a therapeutic effect in a whole organism. Without such studies, the potential of these compounds as viable anticancer drug candidates remains speculative.
Experimental Protocols
IL-1R Inhibition Assay (In Vitro)
The inhibitory effects of the 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives on the IL-1 receptor (IL-1R) were evaluated through in vitro studies.[1][2] While the specific details of the assay are proprietary to the cited research, a general workflow for such an assay is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 5-(Trifluoromethoxy)-1H-indole Derivatives Versus Known Inhibitors in Inflammation and Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of novel 5-(Trifluoromethoxy)-1H-indole derivatives against established inhibitors in the fields of inflammation and oncology. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate an objective evaluation of these compounds.
Data Presentation: Inhibitory Activity Comparison
The inhibitory activities of this compound derivatives are compared with known inhibitors targeting the Interleukin-1 Receptor (IL-1R) and specific cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to quantify the potency of these compounds.
| Compound/Drug | Target | Cell Line | Assay Type | IC50 (µM) |
| This compound Derivatives | ||||
| Compound 78 | IL-1R | - | IL-1R Dependent Response | 0.01 |
| Compound 81 | IL-1R | - | IL-1R Dependent Response | 0.02 |
| 4-bromophenyl derivative | Burkitt's lymphoma | P3HR1 | Cytotoxicity Assay | 0.89 - 1.80 |
| Known IL-1R Inhibitors | ||||
| Anakinra | IL-1R1 | - | Competitive Binding | ~0.0016 |
| Diacerein | IL-1β production | Synovial Tissue | IL-1β Secretion Assay | Potent Inhibition |
| Known Anticancer Agents | ||||
| Rituximab | CD20 | P3HR1 (Burkitt's lymphoma) | Cytotoxicity Assay | Varies with conditions |
| Imatinib | BCR-ABL | K562 (Chronic Myelogenous Leukemia) | MTT Assay | ~0.183 - 0.35 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
IL-1R Competitive Binding Assay
This protocol is designed to determine the ability of a test compound to compete with a known ligand for binding to the Interleukin-1 Receptor (IL-1R1).
Materials:
-
Recombinant human IL-1R1
-
Biotinylated IL-1β (ligand)
-
96-well microplate pre-coated with streptavidin
-
Test compounds (this compound derivatives, Anakinra)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the known inhibitor, Anakinra.
-
Add 100 µL of biotinylated IL-1β to each well of the streptavidin-coated microplate and incubate for 1 hour at room temperature to allow binding.
-
Wash the plate three times with wash buffer to remove unbound IL-1β.
-
Add 50 µL of the test compound dilutions or Anakinra to the respective wells.
-
Add 50 µL of recombinant human IL-1R1 to each well and incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-human IgG antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MTT Cytotoxicity Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., P3HR1, K562)
-
Complete cell culture medium
-
Test compounds (this compound derivatives, Rituximab, Imatinib)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. For untreated control wells, add 100 µL of complete medium.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caspase-3 Immunohistochemical Staining
This protocol details the detection of activated caspase-3, a key marker of apoptosis, in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a water bath or pressure cooker according to the manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[1]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-cleaved caspase-3 antibody overnight at 4°C in a humidified chamber.[1]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown staining intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 20-30 seconds.[1]
-
Rinse with tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope to assess the presence and localization of activated caspase-3.
-
Mandatory Visualization
IL-1 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of Interleukin-1 (IL-1) to its receptor (IL-1R1), leading to the activation of downstream inflammatory pathways.
Caption: IL-1 signaling pathway and points of inhibition.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram outlines the key steps involved in determining the cytotoxic effects of a compound using the MTT assay.
References
Evaluating the Selectivity of 5-(Trifluoromethoxy)-1H-indole Derivatives for Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of derivatives of 5-(Trifluoromethoxy)-1H-indole for their target proteins. While the parent compound, this compound, is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as inhibitors of the Interleukin-1 Receptor (IL-1R). This guide will focus on the selectivity of these derivatives in comparison to established IL-1R inhibitors.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a trifluoromethoxy group at the 5-position can significantly alter the physicochemical properties of the indole ring, influencing its binding affinity and selectivity for protein targets. This guide examines derivatives of this compound that have been investigated for their therapeutic potential.
Target Profile: Interleukin-1 Receptor (IL-1R)
A key biological target identified for derivatives of this compound is the Interleukin-1 Receptor (IL-1R). IL-1R is a critical component of the inflammatory signaling pathway. Dysregulation of IL-1 signaling is implicated in a variety of autoimmune and inflammatory diseases. As such, inhibitors of IL-1R are of significant therapeutic interest.
Comparative Selectivity Data
The following table summarizes the in vitro potency of 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives against the IL-1 receptor, compared with well-established biological drugs that also target the IL-1 pathway.
| Compound/Drug | Target(s) | Mechanism of Action | IC50 / Binding Affinity |
| Compound 78 | IL-1R | Small molecule inhibitor | 0.01 µM[1] |
| Compound 81 | IL-1R | Small molecule inhibitor | 0.02 µM[1] |
| Compound 65 | IL-1R | Small molecule inhibitor | 0.07 µM[1] |
| Compound 52 | IL-1R | Small molecule inhibitor | 0.09 µM[1] |
| Anakinra (Kineret®) | IL-1R1 | Recombinant human IL-1 receptor antagonist | Competitively inhibits IL-1α and IL-1β binding[2][3][4] |
| Rilonacept (Arcalyst®) | IL-1α, IL-1β | Dimeric fusion protein (IL-1R1 and IL-1RAcP extracellular domains fused to IgG1 Fc) that acts as a soluble decoy receptor[5][6][7] | Binds and neutralizes IL-1α and IL-1β[5] |
| Canakinumab (Ilaris®) | IL-1β | Human monoclonal antibody | Binds specifically to IL-1β, preventing its interaction with IL-1R[1][8][9] |
Experimental Protocols
To evaluate the selectivity of compounds for the IL-1 receptor, a variety of in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.
Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the IL-1 receptor.
Protocol:
-
Receptor Preparation: Isolate cell membranes expressing the IL-1 receptor from a suitable cell line (e.g., HEK293 cells overexpressing IL-1R1).
-
Ligand: Use a high-affinity radiolabeled ligand, such as [¹²⁵I]IL-1α or [¹²⁵I]IL-1β.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Incubation: In a 96-well plate, incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate bound from free ligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
Cell-Based Reporter Assay
This assay measures the functional consequence of IL-1 receptor inhibition by quantifying the activity of a downstream reporter gene.
Protocol:
-
Cell Line: Use a cell line that stably expresses the IL-1 receptor and a reporter construct, such as a luciferase or secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB promoter (e.g., HEK-Blue™ IL-1R cells).[10]
-
Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with a known concentration of IL-1β to activate the signaling pathway.
-
Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression (e.g., 6-24 hours).
-
Detection: Measure the reporter gene activity using a luminometer or spectrophotometer, depending on the reporter system.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the IL-1β-induced reporter signal.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to measure the inhibition of IL-1-induced downstream cytokine production.
Protocol:
-
Cell Culture: Culture cells that produce a downstream cytokine (e.g., IL-6 or IL-8) in response to IL-1 stimulation (e.g., primary human fibroblasts or an appropriate cell line).
-
Compound Treatment and Stimulation: Pre-incubate the cells with different concentrations of the test compound, followed by stimulation with IL-1β.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Use a commercial ELISA kit to quantify the concentration of the downstream cytokine in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the IL-1β-induced cytokine production.
Visualizing Key Concepts
To further illustrate the context of this comparative guide, the following diagrams are provided.
Caption: A typical experimental workflow for identifying and characterizing the selectivity of a novel compound.
Caption: Simplified signaling cascade initiated by IL-1 binding to its receptor, leading to inflammation.
Caption: A logical comparison of the characteristics of small molecule inhibitors versus biological drugs for IL-1R.
Conclusion
Derivatives of this compound represent a promising class of small molecule inhibitors of the IL-1 receptor with potent in vitro activity. Their small molecule nature may offer advantages in terms of oral bioavailability and cell permeability compared to the established biologic IL-1R inhibitors. However, a comprehensive selectivity profile against a broad panel of kinases and other receptors is necessary to fully evaluate their therapeutic potential and risk of off-target effects. The experimental protocols outlined in this guide provide a framework for conducting such a thorough selectivity assessment.
References
- 1. Canakinumab - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. youtube.com [youtube.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rilonacept? [synapse.patsnap.com]
- 6. Rilonacept and canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of action of Canakinumab? [synapse.patsnap.com]
- 9. Canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
The Fluorine Advantage: A Comparative Analysis of Fluorinated Indole Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding how fluorination impacts the pharmacokinetic profiles of indole-based compounds.
The strategic incorporation of fluorine into indole-containing molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. The unique physicochemical characteristics of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the pharmacokinetic properties of fluorinated indoles versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
Enhanced Metabolic Stability of Fluorinated Indoles
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down oxidative metabolism, which often leads to a longer half-life and improved bioavailability.[2][3]
In Vitro Metabolic Stability Data
The following table summarizes in vitro data from a preclinical study that directly compares the metabolic stability of a non-fluorinated indole analog with its fluorinated counterparts in mouse liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1][2]
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [1] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes. While direct comparison of absolute values across different studies should be made with caution, the trend of increased stability with fluorination within this study is evident.
Comparative Pharmacokinetic Profiles
While direct head-to-head in vivo comparisons of a wide range of fluorinated and non-fluorinated indole pairs are not always available in the public domain, we can analyze case studies to understand the impact of fluorination. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a well-characterized fluorinated indole derivative.
| Parameter | Fluvoxamine (Fluorinated Indole) | General Non-Fluorinated Indoles |
| Bioavailability | ~50% (due to first-pass metabolism)[4] | Highly variable, often lower due to extensive first-pass metabolism. |
| Time to Peak (Tmax) | 2-8 hours[4] | Variable, dependent on specific structure and formulation. |
| Plasma Protein Binding | ~77%[4] | Generally high. |
| Elimination Half-Life (t½) | ~15-20 hours (single dose)[4] | Typically shorter, but can vary significantly. |
| Metabolism | Extensive hepatic oxidation (primarily by CYP2D6 and CYP1A2)[4] | Primarily hepatic oxidation by various CYP enzymes. |
| Excretion | Predominantly renal as metabolites (<4% unchanged)[4] | Primarily renal as metabolites. |
Studies have also shown that fluorination can have a dramatic, beneficial influence on oral absorption and bioavailability.[3][5][6] For instance, a 6-fluoroindazole derivative demonstrated a significantly increased oral bioavailability of 61%.[7]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical in vitro assay to determine the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system. Prepare the reaction termination solution (e.g., acetonitrile with an internal standard).
-
Incubation:
-
Pre-warm the microsomal incubation medium to 37°C.
-
Add the test compound to the incubation medium at a final concentration typically in the low micromolar range.
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately add the aliquot to the reaction termination solution to stop the enzymatic reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study.
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) of a test compound in rats.
Materials:
-
Test compound
-
Vehicle for dosing (e.g., saline, PEG400)
-
Sprague-Dawley rats
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
Analytical equipment for sample analysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week before the study, with access to standard food and water.
-
Dosing:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Administer the test compound at a specific dose via the desired route (e.g., oral gavage for oral administration, intravenous injection via the tail vein for IV administration).
-
-
Blood Sampling:
-
Collect blood samples (approximately 250 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.[8]
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3,400 rpm for 5 minutes at 4°C) to separate the plasma.[8]
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.[8]
-
Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) directly from the data.
-
Calculate the area under the plasma concentration-time curve (AUC) using the log-linear trapezoidal rule.[8]
-
If both oral and IV data are available, calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
Visualizing Metabolic Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
Replicating Bioactivity of 5-(Trifluoromethoxy)-1H-indole Derivatives: A Comparative Guide
This guide provides a comparative analysis of the published bioactivity of derivatives of 5-(Trifluoromethoxy)-1H-indole, focusing on their anti-inflammatory and cytotoxic effects. The information is intended for researchers, scientists, and drug development professionals interested in replicating or building upon these findings.
Quantitative Bioactivity Data
The following table summarizes the reported bioactivity of various this compound derivatives from published studies.
| Compound Class | Derivative | Target/Assay | Cell Line | Reported IC50 | Reference |
| 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives | Compound 52 | IL-1 Receptor Inhibition | - | 0.09 µM | [1] |
| Compound 65 | IL-1 Receptor Inhibition | - | 0.07 µM | [1] | |
| Compound 78 | IL-1 Receptor Inhibition | - | 0.01 µM | [1] | |
| Compound 81 | IL-1 Receptor Inhibition | - | 0.02 µM | [1] | |
| This compound-2,3-dione 3-Thiosemicarbazones | Compound Series (A-L) | Cytotoxicity | Lymphoma Cells | 0.89-1.80 µM | [2][3] |
| 4-bromophenyl substituted (Compound I) | Cytotoxicity | P3HR1 | 0.96 µM | [2][3] | |
| 4-bromophenyl substituted (Compound I) | Cytotoxicity | P3HR1 Vin-resistant | 0.89 µM | [2][3] | |
| Cyclohexyl substituted (Compound D) | Cytotoxicity | K562 | 2.38 µM | [2][3] | |
| Benzyl substituted (Compound E) | Cytotoxicity | K562 | 2.38 µM | [2][3] | |
| Allyl substituted (Compound C) | Cytotoxicity | Multiple Cell Lines | 1.13-2.21 µM | [2][3] | |
| 4-Fluorophenyl substituted (Compound F) | Cytotoxicity | Multiple Cell Lines (except K562) | 1.00-2.41 µM | [2][3] | |
| Allyl substituted (Compound C) | Cytotoxicity | HL-60 | 1.13 µM | [2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature concerning the bioactivity of this compound derivatives.
IL-1 Receptor (IL-1R) Inhibition Assay
This protocol is a representative method for determining the inhibitory effect of compounds on the IL-1 receptor.
Objective: To quantify the inhibition of IL-1 receptor signaling by 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives.
Materials:
-
HEK293 cells stably expressing the IL-1 receptor (or other suitable cell line)
-
Recombinant human IL-1β
-
Test compounds (5-fluoro/(trifluoromethoxy)-2-indolinone derivatives)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer
-
NF-κB reporter system (e.g., luciferase or SEAP)
-
Lysis buffer
-
Substrate for reporter enzyme
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the IL-1R expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the respective wells and incubate for a specified pre-treatment time (e.g., 1 hour).
-
IL-1β Stimulation: Add a fixed concentration of recombinant human IL-1β to the wells to stimulate the IL-1R pathway.
-
Incubation: Incubate the plate for a period sufficient to induce the reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well.
-
Reporter Assay: Measure the reporter enzyme activity (e.g., luminescence for luciferase, absorbance for SEAP) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (IL-1β stimulation without inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for IL-1R Inhibition Assay
Caption: Workflow for IL-1R Inhibition Assay.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxic effects of this compound-2,3-dione 3-thiosemicarbazone derivatives on leukemia and lymphoma cell lines.[2][3]
Objective: To determine the concentration at which the test compounds inhibit cell growth by 50% (IC50).
Materials:
-
Leukemia/lymphoma cell lines (e.g., K562, P3HR1, HL60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound-2,3-dione 3-thiosemicarbazone derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the control. Determine the IC50 values from the dose-response curves.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Signaling Pathways
IL-1 Receptor Signaling Pathway
The 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives have been shown to inhibit the IL-1 receptor. The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes.
Caption: IL-1 Receptor Signaling Pathway Inhibition.
Caspase-3 Mediated Apoptosis
The cytotoxic effects of this compound-2,3-dione 3-thiosemicarbazone derivatives are associated with the induction of apoptosis, a process in which caspase-3 is a key executioner enzyme.
Caption: Caspase-3 Mediated Apoptosis Pathway.
References
- 1. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(Trifluoromethoxy)-1H-indole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 5-(Trifluoromethoxy)-1H-indole, a fluorinated heterocyclic compound, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets for this compound and similar structures, the primary hazards include:
The trifluoromethoxy group is known for its high chemical and metabolic stability, which suggests the compound is persistent.[5][6] Therefore, it must be treated as hazardous waste and should not be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Ensure skin is not exposed. |
| Respiratory Protection | If handling outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. The trifluoromethoxy group is generally stable, but indole itself can be reactive.[5][6][7]
2. Container Selection and Labeling:
-
Solid Waste: Place solid this compound and contaminated dry lab supplies into a designated, leak-proof, and sealable hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: If this compound is in a solution, use a compatible, leak-proof, and sealable liquid waste container.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant")
-
The name of the principal investigator or lab manager
-
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Keep the container closed at all times except when adding waste.
4. Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), arrange for its collection by a licensed hazardous waste disposal service.[1][3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or contacting the Environmental Health and Safety (EHS) office.
-
Do not attempt to treat or neutralize the chemical waste yourself.
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
If trained and equipped, you may clean up small spills by:
-
Wearing appropriate PPE.
-
Covering the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweeping or scooping the absorbed material into a hazardous waste container.
-
Cleaning the spill area with a suitable solvent, and collecting the cleaning materials as hazardous waste.
-
-
For larger spills, await the arrival of trained emergency personnel.
Disposal Workflow Diagram
References
- 1. aksci.com [aksci.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 262593-63-5 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
